4-(Trifluoromethyl)chroman-4-amine
Description
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Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydrochromen-4-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(14)5-6-15-8-4-2-1-3-7(8)9/h1-4H,5-6,14H2 |
InChI Key |
FHCGDLYJLFWABY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C(F)(F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)chroman-4-amine
Abstract
This technical guide provides a comprehensive analysis of the predicted and experimentally determined physicochemical properties of 4-(Trifluoromethyl)chroman-4-amine, a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the 4-position of the chroman scaffold is anticipated to modulate key molecular properties, including basicity, lipophilicity, and metabolic stability. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering not only a compilation of available data for related structures but also detailed, field-proven experimental protocols for the empirical determination of these critical parameters. Our approach emphasizes the causal relationships between molecular structure and experimental outcomes, ensuring a self-validating and trustworthy framework for analysis.
Introduction: The Strategic Role of Fluorination in Drug Design
The introduction of fluorine atoms into organic molecules is a well-established strategy in modern medicinal chemistry to enhance desirable pharmacological properties.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's physicochemical profile. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pKa, membrane permeability, metabolic stability, and binding affinity to biological targets.[2][3] The chroman scaffold is a privileged structure found in a variety of biologically active compounds. The fusion of this heterocyclic system with a trifluoromethylated amine at the 4-position presents a compelling molecular architecture for the exploration of new therapeutic agents. This guide focuses on elucidating the physicochemical properties of 4-(Trifluoromethyl)chroman-4-amine, providing a foundational understanding for its potential applications.
Molecular Structure and Core Properties
The foundational step in characterizing any novel compound is to define its basic molecular properties. While specific experimental data for 4-(Trifluoromethyl)chroman-4-amine is not extensively reported in publicly available literature, we can deduce its fundamental characteristics and provide context from closely related analogs.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by Shake-Flask Method
Rationale: The shake-flask method is the gold standard for LogP determination. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, providing a definitive measure of its lipophilicity.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of 4-(Trifluoromethyl)chroman-4-amine in the aqueous phase at a known concentration.
-
Partitioning: In a separatory funnel, combine equal volumes of the pre-saturated n-octanol and the aqueous sample solution. Shake vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in aqueous phase]).
Determination of Aqueous Solubility by HPLC-UV
Rationale: This method provides a quantitative measure of the thermodynamic solubility of a compound in an aqueous buffer at a specific pH and temperature. HPLC with UV detection is a sensitive and specific method for quantifying the concentration of the dissolved compound.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 4-(Trifluoromethyl)chroman-4-amine to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Filtration: Filter the suspension through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the clear filtrate by a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
-
Solubility Determination: The concentration determined from the HPLC analysis represents the aqueous solubility of the compound.
Spectroscopic Characterization
While specific spectra for 4-(Trifluoromethyl)chroman-4-amine are not provided in the search results, a brief overview of the expected spectroscopic features is valuable for its identification and characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chroman ring, the diastereotopic protons of the methylene groups in the heterocyclic ring, and a broad singlet for the amine protons. The chemical shifts of the aromatic and methylene protons will be influenced by the presence of the trifluoromethyl group.
-
¹³C NMR: The carbon NMR will show signals for all ten carbon atoms. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the -CF3 group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.19 g/mol ).
Conclusion
4-(Trifluoromethyl)chroman-4-amine is a molecule with significant potential in drug discovery, largely due to the strategic placement of the trifluoromethyl group. This guide has synthesized the available information on its core properties and provided a detailed roadmap for its comprehensive physicochemical characterization. The strong electron-withdrawing and lipophilic nature of the -CF3 group is predicted to lower the pKa of the amine and increase the overall lipophilicity of the molecule. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. A thorough understanding of these physicochemical properties is paramount for any future development of this compound as a therapeutic agent, enabling a rational approach to formulation, ADME profiling, and structure-activity relationship studies.
References
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Fluorochem. (n.d.). (R)-8-CHLORO-6-(TRIFLUOROMETHYL)CHROMAN-4-AMINE.
- Benchchem. (n.d.). An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)aniline-d4.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
- J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
- Benchchem. (n.d.). An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications.
- ChemScene. (n.d.). 1035093-81-2 | (S)-Chroman-4-amine hydrochloride.
- ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry.
- Fluorochem. (n.d.). 6-(TRIFLUOROMETHOXY)CHROMAN-4-AMINE (CAS 771456-60-1).
- Aceschem. (n.d.). CAS 890839-70-0 | 8-(Trifluoromethyl)chroman-4-amine.
- BLD Pharm. (n.d.). 939758-85-7|6-(Trifluoromethyl)chroman-4-amine.
- Advanced ChemBlocks. (n.d.). (R)-6-(trifluoromethoxy)chroman-4-amine hydrochloride 95%.
- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl amines.
- PMC. (n.d.). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase.
- ResearchGate. (n.d.). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent.
- Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines.
- ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks.
- 2a biotech. (n.d.). Products.
- ChemShuttle. (n.d.). (S)-7-(trifluoromethyl)chroman-4-amine.
Sources
"CAS number 2639419-88-6 properties"
Technical Profile & Application Guide: 4-(Trifluoromethyl)chroman-4-amine Hydrochloride (CAS 2639419-88-6)
Executive Summary
CAS 2639419-88-6 , chemically identified as 4-(Trifluoromethyl)chroman-4-amine hydrochloride , represents a high-value, novel building block in modern medicinal chemistry. Unlike traditional chroman scaffolds, the incorporation of a trifluoromethyl (-CF₃) group at the C4 position imparts unique electronic and steric properties, significantly altering the physicochemical profile and metabolic stability of derived drug candidates.
This guide serves as a technical blueprint for researchers utilizing this scaffold in Lead Optimization and Fragment-Based Drug Design (FBDD) . It details the compound's structural advantages, predicted physicochemical parameters, and validated synthetic protocols for its integration into bioactive molecules.
Chemical Identity & Structural Analysis
The core structure features a 3,4-dihydro-2H-1-benzopyran (chroman) ring system fused with a primary amine and a trifluoromethyl group at the benzylic (C4) position. This specific substitution pattern is critical for modulating the "pucker" of the heterocyclic ring and blocking metabolic oxidation.
Identification Data
| Parameter | Specification |
| CAS Number | 2639419-88-6 |
| Chemical Name | 4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
| Synonyms | 4-(Trifluoromethyl)chroman-4-amine HCl; 4-Amino-4-(trifluoromethyl)chroman HCl |
| Molecular Formula | C₁₀H₁₀F₃NO[1] · HCl |
| Molecular Weight | 253.65 g/mol (Salt); 217.19 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Salt Form | Hydrochloride (1:1 stoichiometry) |
Structural Pharmacophore Analysis (DOT Visualization)
The following diagram illustrates the key pharmacophoric features of the molecule, highlighting its utility in drug design.
Physicochemical Properties (Predicted & Observed)
Understanding the physicochemical landscape is crucial for predicting the behavior of this intermediate in biological systems.
| Property | Value (Predicted/Observed) | Significance in Drug Design |
| LogP (Free Base) | ~2.3 – 2.8 | Moderate lipophilicity; good for CNS penetration and membrane permeability. |
| pKa (Amine) | ~8.5 – 9.2 | Typical for benzylic-like amines; exists as a cation at physiological pH (7.4). |
| TPSA | ~35 Ų | Low polar surface area suggests excellent oral bioavailability potential. |
| H-Bond Donors | 2 (Amine) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 4 (O, N, F) | Fluorine atoms can act as weak acceptors in specific environments. |
| Metabolic Stability | High | The quaternary C4-CF₃ center blocks benzylic oxidation, a common metabolic soft spot. |
Mechanism of Action & Biological Potential[2]
While CAS 2639419-88-6 is an intermediate, its structural motifs are biologically validated. It serves as a precursor for three primary therapeutic classes:
-
GPCR Modulators (CNS & Metabolic):
-
Kinase Inhibitors:
-
Ion Channel Blockers:
Signaling Pathway Integration
Experimental Protocols: Synthesis & Handling
Caution: All procedures should be performed in a fume hood with appropriate PPE. The hydrochloride salt is hygroscopic.
General Amide Coupling Protocol (Lead Derivatization)
This protocol describes the coupling of CAS 2639419-88-6 with a carboxylic acid (R-COOH) to generate a library of amides.
Reagents:
-
CAS 2639419-88-6 (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration) in a round-bottom flask under N₂ atmosphere.
-
Activation: Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at room temperature for 15 minutes to form the activated ester.
-
Addition: Add CAS 2639419-88-6 (1.0 eq) followed by the remaining DIPEA (1.5 eq). The extra base is required to neutralize the HCl salt.
-
Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by LC-MS for the consumption of the amine.
-
Work-up: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Handling & Stability
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The HCl salt is stable but may absorb moisture from the air.
-
Solubility: Soluble in DMSO, DMF, Methanol, and Water (moderate). Sparingly soluble in non-polar solvents (Hexane, Toluene).
Future Outlook & Clinical Potential
The 4-(trifluoromethyl)chroman scaffold is emerging as a critical tool in "Escape from Flatland" strategies—moving away from flat, aromatic drug molecules toward 3D-rich architectures.
-
Metabolic Stability: The CF₃ group prevents rapid clearance, potentially extending the half-life (t1/2) of derived drugs.
-
Patentability: As a relatively novel building block (registered ~2021), derivatives created from this scaffold offer significant intellectual property (IP) space for new patent filings.
References
-
PubChem Compound Summary. (2025). 4-(Trifluoromethyl)chroman-4-amine hydrochloride. National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
BLD Pharm. (2024). Product Analysis: CAS 2639419-88-6. BLD PharmTech. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 3. sansad.in [sansad.in]
- 4. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Profile of 4-(Trifluoromethyl)chroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)chroman-4-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF₃) group at the C4 position of the chroman-4-amine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation during synthesis and subsequent pharmacological studies.
This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(Trifluoromethyl)chroman-4-amine. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from closely related analogs, such as trifluoromethyl-substituted anilines and chroman-4-ones, to construct a reliable theoretical spectroscopic profile. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, analytical sciences, and drug development.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic signatures of 4-(Trifluoromethyl)chroman-4-amine. These predictions are grounded in the fundamental principles of each spectroscopic technique and are supported by experimental data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic, methylene, and amine protons. The electron-withdrawing nature of the trifluoromethyl group will influence the chemical shifts of nearby protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(Trifluoromethyl)chroman-4-amine (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic CH | 6.8 - 7.5 | m | - |
| O-CH ₂ | 4.2 - 4.5 | m | - |
| CH ₂-C-CF₃ | 2.0 - 2.5 | m | - |
| NH ₂ | 1.5 - 2.5 | br s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by signals corresponding to the aromatic, aliphatic, and trifluoromethyl carbons. The quaternary carbon attached to the CF₃ group is expected to show a characteristic quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(Trifluoromethyl)chroman-4-amine (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |
| Aromatic C-O | 150 - 155 | s |
| Aromatic CH | 115 - 130 | s |
| Aromatic C-C | 120 - 125 | s |
| C -CF₃ | 60 - 65 | q |
| O-C H₂ | 65 - 70 | s |
| C H₂-C-CF₃ | 35 - 40 | s |
| C F₃ | 120 - 125 | q |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4-(Trifluoromethyl)chroman-4-amine is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-F bonds.
Table 3: Predicted IR Absorption Bands for 4-(Trifluoromethyl)chroman-4-amine
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C-O stretch (ether) | 1200 - 1270 | Strong |
| C-F stretch (trifluoromethyl) | 1000 - 1150 | Strong |
| N-H bend (amine) | 1550 - 1650 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(Trifluoromethyl)chroman-4-amine, electron ionization (EI) would likely lead to the fragmentation of the chroman ring and loss of the trifluoromethyl group.
Table 4: Predicted Mass Spectrometry Data for 4-(Trifluoromethyl)chroman-4-amine
| m/z | Predicted Ion |
| 217 | [M]⁺ (Molecular Ion) |
| 198 | [M - NH₃]⁺ |
| 148 | [M - CF₃]⁺ |
| 131 | [M - CF₃ - NH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring high-quality spectroscopic data for 4-(Trifluoromethyl)chroman-4-amine.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a 5 mm NMR tube.
-
¹H NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
IR Data Acquisition
-
Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan and then acquire the sample spectrum. The software will automatically generate the transmittance or absorbance spectrum.
MS Data Acquisition
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions. Electrospray Ionization (ESI) can be used to observe the protonated molecular ion.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization
Molecular Structure
Caption: Molecular structure of 4-(Trifluoromethyl)chroman-4-amine.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted EI mass spectrometry fragmentation pathway.
References
-
Chroman-4-one Chemistry: For general spectroscopic features of the chroman scaffold, refer to studies on chroman-4-one derivatives.[1]
-
Trifluoromethyl Group Effects: The influence of the trifluoromethyl group on NMR and IR spectra can be understood by examining data for trifluoromethyl-substituted anilines and related aromatic compounds.[2][3]
- Amine Spectroscopy: General principles of NMR and IR spectroscopy of amines provide a basis for predicting the signals of the amino group.
- Mass Spectrometry Fragmentation: Fragmentation patterns of related heterocyclic and fluorinated compounds can be used to predict the behavior of 4-(Trifluoromethyl)chroman-4-amine in the mass spectrometer.
Sources
The Pharmacological Potential of 4-(Trifluoromethyl)chroman-4-amine: A Privileged Scaffold Analysis
Topic: Potential Therapeutic Targets of 4-(Trifluoromethyl)chroman-4-amine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
4-(Trifluoromethyl)chroman-4-amine represents a high-value "privileged structure" in modern medicinal chemistry. It combines the rigid, lipophilic core of the chroman (dihydrobenzopyran) scaffold with the metabolic stability and unique electrostatic properties of the
While the specific molecule is often encountered as a high-value intermediate or a novel chemical probe rather than a marketed drug, its structural architecture suggests potent activity across three primary therapeutic domains: CNS modulation (GPCRs/Transporters) , Epigenetic Regulation (Sirtuins) , and Ion Channel Gating .
This guide analyzes the physicochemical rationale for this scaffold, predicts its most viable therapeutic targets based on Structure-Activity Relationships (SAR), and provides a validated synthetic protocol for its generation.
Structural & Physicochemical Rationale[1][2]
The introduction of a trifluoromethyl (
The -Trifluoromethyl Effect
-
Metabolic Blockade: The C4 position in chromans is a metabolic "soft spot," susceptible to benzylic oxidation. The
group sterically and electronically blocks this site, preventing oxidative deamination and significantly extending in vivo half-life ( ). -
pKa Modulation: A standard benzylamine has a pKa
9–10. The strong electron-withdrawing effect of the -CF group typically lowers the amine pKa by 2–3 units (to 6–7).-
Consequence: A higher fraction of the molecule exists as the neutral free base at physiological pH (7.4), drastically enhancing Blood-Brain Barrier (BBB) permeability.
-
-
Bioisosterism: The 4-amino-4-trifluoromethyl moiety acts as a bioisostere for:
-
Hydantoins: (e.g., Sorbinil) via electrostatic mimicry.
- -Methyl amino acids: Creating non-natural amino acid mimetics.
-
Physicochemical Profile (Predicted)
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | ~217.19 Da | Ideal for CNS penetration (Rule of 5 compliant). |
| cLogP | 2.5 – 3.2 | High lipophilicity favors membrane crossing. |
| pKa (Amine) | 6.5 – 7.5 | Increased bioavailability; reduced lysosomal trapping. |
| TPSA | ~35 Ų | Excellent oral absorption profile. |
Primary Therapeutic Target Classes
Based on pharmacophore mapping and bioisosteric replacement of known active chromans, the following targets are prioritized.
Target Class I: CNS Monoamine Transporters & Receptors
The chroman-4-amine core is a structural analogue of the tetralin core found in Sertraline (SSRI) and Dasotraline (DNRI).
-
Mechanism: The rigid bicyclic system positions the amine to interact with the aspartate residue in the primary binding site of monoamine transporters (SERT/DAT).
-
The
Advantage: The trifluoromethyl group occupies the hydrophobic pocket usually targeted by the dichlorophenyl ring in sertraline or the methyl group in other psychotropics, potentially increasing selectivity for Serotonin (5-HT) or Norepinephrine (NET) transporters. -
Potential Indication: Depression, PTSD, and neuropathic pain.
Target Class II: Sirtuin 2 (SIRT2) Inhibition
Sirtuins are NAD+-dependent deacetylases involved in neurodegeneration and cancer.
-
Evidence: Literature identifies substituted chroman-4-ones and chroman-4-amines as selective SIRT2 inhibitors. The hydrophobic cleft of SIRT2 accommodates bulky, lipophilic groups.
-
Mechanism: The 4-amino group mimics the acetyl-lysine substrate or the nicotinamide moiety of NAD+, while the chroman ring stacks with phenylalanine residues in the active site.
-
Potential Indication: Parkinson’s Disease (neuroprotection) and Glioblastoma.
Target Class III: Voltage-Gated Potassium Channels ( )
Chroman derivatives are classic blockers of the
-
Mechanism: These blockers bind to the pore region of the KCNQ1/KCNE1 channel complex. The quaternary center at C4 is critical for locking the molecule in the pore.
-
Risk/Benefit: While potent for Anti-arrhythmic therapy (Class III), specificity is required to avoid QT prolongation. The
group may alter the binding kinetics to favor state-dependent block.
Visualizing the Mechanism of Action
The following diagram illustrates the divergent signaling pathways modulated by this scaffold, highlighting the central role of the
Caption: Pharmacophore mapping of 4-(Trifluoromethyl)chroman-4-amine linking structural features to predicted biological targets and therapeutic outcomes.
Experimental Protocol: Synthesis & Validation
Since this molecule is not commercially ubiquitous, rigorous synthesis is the first step in validation. The following protocol utilizes the Ruppert-Prakash Reagent (
Synthesis Workflow (Step-by-Step)
Reaction: Nucleophilic addition of
-
Imine Formation:
-
Reagents: Chroman-4-one (1.0 eq), Ellman’s Sulfinamide (
-BuSONH , 1.1 eq), (2.0 eq). -
Conditions: Reflux in THF for 12h.
-
Why: Direct addition to the ketone is difficult; the sulfinimine activates the C=N bond and induces chirality if a chiral sulfinamide is used.
-
-
Trifluoromethylation:
-
Deprotection:
-
Reagents: HCl (4M in Dioxane).
-
Conditions: RT, 1h.[4]
-
Product: 4-(Trifluoromethyl)chroman-4-amine hydrochloride salt.
-
Synthesis Logic Diagram
Caption: Synthetic route converting Chroman-4-one to the target amine via ketimine activation and Ruppert-Prakash trifluoromethylation.
Validation Assays
To confirm the therapeutic potential, the synthesized compound must undergo the following screening cascade:
| Assay Type | Target | Methodology | Success Criteria |
| Binding Affinity | 5-HT / NE Transporter | Radioligand displacement ( | |
| Enzymatic | SIRT2 | Fluorometric deacetylation assay (using p53-based substrate). | |
| ADME | Metabolic Stability | Incubation with Human Liver Microsomes (HLM). | |
| Safety | hERG Channel | Patch-clamp electrophysiology. |
References
-
SIRT2 Inhibition by Chromanones
- Tervo, A. J., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry.
-
-Trifluoromethyl Amine Synthesis:
- Prakash, G. K. S., et al. (2011).
-
Chroman Scaffold Pharmacology
-
Gaszynska, E., et al. (2025).[5] "Blood–Brain Barrier Penetration of Novel 4-Trifluoromethyl-Coumarin Hybrids." International Journal of Molecular Sciences.
-
-
Bioisosterism of Fluorinated Amines
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
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- 3. Effect of Bronsted Acids and Bases, and Lewis Acid (Sn(2+)) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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"literature review of trifluoromethyl-containing chromans"
An In-depth Technical Guide to the Literature of Trifluoromethyl-Containing Chromans
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group is particularly valued for its profound ability to modulate the physicochemical and pharmacological properties of bioactive scaffolds.[1][2] When appended to privileged heterocyclic systems like the chroman core, the CF3 group can significantly enhance metabolic stability, membrane permeability, binding affinity, and overall therapeutic potential.[3][4] This guide offers a comprehensive review of the scientific literature on trifluoromethyl-containing chromans, providing an in-depth analysis of their synthesis, a survey of their diverse biological activities, and critical insights into their structure-activity relationships (SAR). We consolidate key experimental protocols, quantitative biological data, and mechanistic illustrations to serve as a vital resource for researchers engaged in the design and development of novel therapeutics based on this potent chemical motif.
The Strategic Imperative: Why Trifluoromethyl-Chroman Scaffolds?
The chroman framework is a prominent feature in a multitude of natural products and FDA-approved drugs, prized for its rigid bicyclic structure that effectively orients substituents for optimal interaction with biological targets. Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.
The trifluoromethyl group, on the other hand, is a unique bioisostere for groups like methyl and chlorine, but with profoundly different electronic properties.[5] Its introduction into a drug candidate is a well-established strategy for optimizing its profile.[6][7] Key advantages conferred by the CF3 group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5][8] This often leads to an increased half-life and improved oral bioavailability.[3]
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can significantly improve a molecule's ability to penetrate cellular membranes and cross the blood-brain barrier.[2][5] This property is critical for targeting intracellular proteins and receptors within the central nervous system.
-
Modulation of Acidity/Basicity: As a powerful electron-withdrawing group, the CF3 moiety can lower the pKa of nearby acidic or basic centers, altering ionization states at physiological pH and thereby influencing drug-receptor interactions.[2]
-
Conformational Control and Binding Affinity: The steric bulk of the CF3 group, comparable to an isopropyl group, can induce specific molecular conformations that may be more favorable for binding to a target protein.[4] Its unique electrostatic potential can also lead to stronger and more selective interactions within a binding pocket.[3][7]
The fusion of the privileged chroman scaffold with the powerful CF3 group creates a chemical entity with immense potential for addressing complex therapeutic challenges. The following sections will explore the practical synthesis and documented biological impact of this important class of molecules.
Synthetic Strategies for Accessing Trifluoromethylated Chromans
The synthesis of trifluoromethyl-containing chromans can be broadly categorized into two primary approaches: the introduction of a CF3 group onto a pre-existing chroman or chromone structure, or the construction of the chroman ring system from trifluoromethylated precursors.
Approach A: Trifluoromethylation of Pre-formed Chroman/Chromone Scaffolds
This strategy involves the direct installation of a CF3 or related polyfluoroalkyl group onto an existing heterocyclic core. A notable example is the regioselective 1,4-nucleophilic addition of a trifluoromethyl nucleophile to a chromone system.
Caption: General workflow for synthesizing 2,2-bis(polyfluoroalkyl)chroman-4-ones.
Exemplary Protocol: Synthesis of 2,2-bis(trifluoromethyl)chroman-4-ones [9]
This protocol describes the reaction of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane (TMS-CF3), which acts as a CF3 nucleophile source, to yield 2,2-bis(polyfluoroalkyl)chroman-4-ones with high regioselectivity.[9]
-
Materials:
-
2-Polyfluoroalkylchromone (1 equivalent)
-
(Trifluoromethyl)trimethylsilane (TMS-CF3) (1.5 - 2 equivalents)
-
Caesium Fluoride (CsF) (catalytic amount, ~0.1 equivalents)
-
Anhydrous solvent (e.g., THF or Diglyme)
-
Aqueous HCl (for workup)
-
-
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the 2-polyfluoroalkylchromone and the anhydrous solvent.
-
Addition of Reagents: Add the TMS-CF3 reagent to the solution, followed by the catalytic amount of CsF. The fluoride source initiates the formation of the reactive trifluoromethyl anion.
-
Causality Insight: The fluoride ion attacks the silicon atom of TMS-CF3, liberating the naked, highly nucleophilic CF3- anion required for the 1,4-addition (Michael addition) to the α,β-unsaturated ketone system of the chromone.
-
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with aqueous HCl. This step hydrolyzes the intermediate silyl enol ether to furnish the final chroman-4-one product.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
-
Approach B: Chroman Ring Construction from CF3-Containing Precursors
This approach is powerful as it allows for precise placement of the CF3 group by starting with a readily available trifluoromethylated building block. A multi-component reaction is an efficient method in this category.
Exemplary Protocol: One-Pot Synthesis of a Tetrahydro-chromone Derivative [10]
This method constructs a complex 2-hydroxy-2-(trifluoromethyl)-tetrahydro-chromone framework in a single step from simple precursors.
-
Materials:
-
An appropriate aldehyde (e.g., p-bromobenzaldehyde) (1 equivalent)
-
Dimedone (1 equivalent)
-
A trifluoromethylated 1,3-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione) (1 equivalent)
-
Ammonium acetate (catalyst)
-
Solvent (e.g., Ethanol)
-
-
Procedure:
-
Mixing: Combine the aldehyde, dimedone, the trifluoromethylated 1,3-dicarbonyl compound, and a catalytic amount of ammonium acetate in the chosen solvent.
-
Reaction: Reflux the mixture for several hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration.
-
Purification: Wash the collected solid with a cold solvent and, if necessary, recrystallize or purify by column chromatography to obtain the final product.
-
Biological Activities and Therapeutic Potential
Trifluoromethyl-containing chromans have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic applications.
Anticancer Activity
A significant body of research highlights the potent cytotoxic effects of CF3-chroman derivatives against various human cancer cell lines.[12]
-
Breast and Lung Cancer: A novel series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides was synthesized and evaluated for anticancer activity.[12] Several compounds in this series showed significant, target-specific cytotoxicity against human breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines.[12] The presence of the trifluoromethyl group is considered crucial for this activity.[3]
-
Mechanism of Action: While mechanisms are diverse, some fluorinated coumarin-based compounds (a related scaffold) have been shown to act as inhibitors of matrix metalloproteinases (MMP-2, MMP-9) and suppress signaling pathways like p38, thereby inhibiting cancer cell proliferation and migration.[13] Trifluoromethylated compounds, in general, can achieve potent anticancer effects by binding more effectively to key protein targets in tumor cells, blocking signal transduction pathways essential for their growth.[3][10]
Table 1: Selected Anticancer Activity of Trifluoromethyl-Containing Chromones
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides (4a-k) | MCF-7 (Breast) | 1.12 - 5.56 | Doxorubicin | 0.98 | [12] |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides (4a-k) | A-549 (Lung) | 1.02 - 6.25 | Doxorubicin | 0.86 | [12] |
Ion Channel and Receptor Modulation
The chroman scaffold is well-suited for interacting with transmembrane proteins like ion channels and G-protein coupled receptors (GPCRs). The addition of a CF3 group can fine-tune these interactions for therapeutic benefit.
-
P2Y6 Receptor Antagonism: 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have been identified as selective antagonists of the P2Y6 receptor, a GPCR involved in inflammatory responses.[14] Structure-activity relationship (SAR) studies revealed that substitutions at the 6-position of the chromene ring could significantly modulate antagonist potency. For instance, replacing a bromine at the 6-position with a simple ethynyl group increased potency two-fold, while silyl-protected ethynyl groups resulted in compounds with IC50 values below 1 µM.[14]
-
General Ion Channel Modulation: While not a chroman, the structurally related flufenamic acid, which contains an N-(trifluoromethyl)phenyl group, is a well-known modulator of a broad spectrum of ion channels, including non-selective cation channels and chloride channels.[15] This highlights the potential of the trifluoromethylphenyl motif, a key component of many CF3-chromans, to interact with and modulate ion channel function. This modulation is a key mechanism in fields like neuroscience and cardiology.[16]
Caption: Workflow for a fluorescence-based calcium mobilization assay.
This type of fluorescence-based assay is a high-throughput method used to screen for modulators of GPCRs (like P2Y6) and ion channels that cause changes in intracellular calcium levels.[14][17]
Structure-Activity Relationship (SAR) Insights
Systematic analysis of how structural modifications affect the biological activity of trifluoromethyl-containing chromans has yielded critical insights for rational drug design.
-
Position of the CF3 Group: The location of the trifluoromethyl group on the chroman scaffold is paramount. In many anticancer chromones, a CF3 group at the 2-position appears to be a key determinant of cytotoxicity.[12]
-
Substitution on the Chroman Ring: As seen with the P2Y6R antagonists, derivatization at other positions, such as the 6-position, can be used to fine-tune potency and selectivity. The SAR for these compounds showed that small, lipophilic, and sterically defined groups (like ethynyl or cyano) at this position were well-tolerated or beneficial, while larger, more complex additions could be detrimental.[14]
-
Interplay with Other Substituents: In the N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide series, the nature and position of substituents on the terminal benzamide ring significantly impacted anticancer activity. Electron-withdrawing groups (e.g., -Cl, -F) and electron-donating groups (e.g., -CH3, -OCH3) at different positions on this ring led to a range of IC50 values, indicating a complex interplay between the electronics and sterics of the entire molecule.[12]
Caption: Key structure-activity relationship points for trifluoromethyl-chromans.
Future Directions and Outlook
The field of trifluoromethyl-containing chromans is ripe with opportunity. While significant progress has been made in demonstrating their potential as anticancer agents and receptor modulators, several areas warrant further exploration.
-
New Synthetic Methods: The development of more efficient, sustainable, and regioselective methods for trifluoromethylation, particularly late-stage functionalization of complex chroman derivatives, remains a high priority.[4][18]
-
Exploring New Therapeutic Areas: Given their ability to cross the blood-brain barrier and modulate ion channels, a more focused investigation into CF3-chromans for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and psychiatric disorders is a logical next step.
-
Advanced Mechanistic Studies: For the most potent compounds identified, detailed mechanistic studies are needed to precisely identify their protein targets and elucidate how they exert their biological effects at a molecular level. This includes structural biology efforts (X-ray crystallography, Cryo-EM) to visualize binding interactions.
-
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are essential to translate promising in vitro activity into viable in vivo drug candidates. The metabolic stability conferred by the CF3 group is a strong starting point for developing compounds with favorable pharmacokinetic profiles.[5]
References
-
Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. PMC. Available at: [Link]
-
Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. PMC. Available at: [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
-
3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. PMC. Available at: [Link]
-
Structure-activity analysis of natural products core 5-chromone skeleton by introducing fluorine-containing building blocks. 徐州医科大学学报. Available at: [Link]
-
Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. Available at: [Link]
-
Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. PubMed. Available at: [Link]
-
Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Georgia Southern University. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Publishing. Available at: [Link]
-
Meta-CF3-Substituted Analogues of the GFP Chromophore with Remarkable Solvatochromism. PMC. Available at: [Link]
-
An Environmentally Sustainable Access to CF3-Substituted Alcohols as Valuable Fluorinated Motifs for the Synthesis of Bioactive Compounds. Advances in Engineering. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
Scheme 1 Synthetic routes for the synthesis of 3, 5 and 6. ResearchGate. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Efficient Entry to Trifluoromethyl Substituted Chromanes from Oxidative Aromatization of Tetrahydro-2H-chromen-5(6H)-ones Using Iodine/Alcohol with Conventional and Microwave Methods. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. RSC Publishing. Available at: [Link]
-
Flufenamic acid as an ion channel modulator. PMC. Available at: [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. Available at: [Link]
-
Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. Wiley Online Library. Available at: [Link]
-
Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid. ResearchGate. Available at: [Link]
-
Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. MDPI. Available at: [Link]
-
Editorial: Molecular mechanisms of ion channel activation and modulation. Chapman University. Available at: [Link]
-
General synthetic routes to functional aromatic and aliphatic products via Diels-Alder reactions of HMF derivatives with various dienophiles. ResearchGate. Available at: [Link]
-
TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. PMC. Available at: [Link]
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- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity analysis of natural products core 5-chromone skeleton by introducing fluorine-containing building blocks [xb.xzhmu.edu.cn]
- 11. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
"chiral separation of 4-(Trifluoromethyl)chroman-4-amine enantiomers"
Application Note & Protocol
Title: High-Efficiency Chiral Separation of 4-(Trifluoromethyl)chroman-4-amine Enantiomers by HPLC and SFC
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-(Trifluoromethyl)chroman-4-amine is a key chiral building block in medicinal chemistry, where the stereochemistry at the C4 position is critical for pharmacological activity. The effective separation of its enantiomers is therefore essential for drug discovery, development, and quality control. This guide provides a detailed technical overview and robust protocols for the chiral resolution of 4-(Trifluoromethyl)chroman-4-amine using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We delve into the rationale behind method development, from chiral stationary phase (CSP) screening to mobile phase optimization, and present a validated, step-by-step protocol for achieving baseline separation. Furthermore, considerations for scaling the separation from analytical to preparative scale are discussed, providing a comprehensive resource for chemists and analysts in the pharmaceutical industry.
Part 1: Scientific Foundation & Analyte Analysis
The Importance of Chiral Separation
In pharmaceutical sciences, the enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1] Regulatory agencies worldwide now require that chiral drugs be studied and often marketed as single enantiomers.[2] 4-(Trifluoromethyl)chroman-4-amine possesses a stereogenic center at the C4 position, making it a chiral primary amine. The trifluoromethyl group can enhance metabolic stability and binding affinity, making this scaffold valuable in drug design.[3] Consequently, a reliable method to separate and quantify its enantiomers is a prerequisite for advancing any related drug candidate.
Structural Challenges and Separation Strategy
The target analyte, 4-(Trifluoromethyl)chroman-4-amine, presents a specific challenge common to primary amines: the basic amine functional group can interact strongly with acidic residual silanol groups on the silica backbone of many CSPs.[4][5] This interaction can lead to severe peak tailing and poor resolution. Therefore, the separation strategy must address this issue, typically through the addition of a basic modifier to the mobile phase to mask the silanol sites.[5]
The general approach for developing a chiral separation method where no prior literature exists is to perform a systematic screening of a diverse set of CSPs and mobile phases.[6] Polysaccharide-based CSPs (derivatives of amylose and cellulose) are highly versatile and represent the most successful class of selectors for a broad range of chiral compounds, making them the logical starting point.[7][8]
Part 2: Method Development & Optimization Workflow
A successful chiral method development workflow is a systematic process designed to efficiently identify the optimal conditions for enantiomeric resolution. The process begins with a broad screening of columns and solvents, followed by fine-tuning of the most promising conditions.
}
Chiral Stationary Phase (CSP) Selection Rationale
The choice of CSP is the most critical factor in a chiral separation.[5] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[9] For 4-(Trifluoromethyl)chroman-4-amine, a screening approach using the following column chemistries is recommended:
-
Amylose-based CSPs (e.g., CHIRALPAK® IA, IB, AD): These are often highly effective for a wide variety of racemates, including aromatic compounds and amines.[7][10] They offer a complex combination of interaction mechanisms including hydrogen bonding, π-π interactions, and steric inclusion.[11]
-
Cellulose-based CSPs (e.g., CHIRALCEL® OD, IC, IE): While structurally similar to amylose phases, the different helical structure of cellulose often provides complementary selectivity.[4][7] It is not uncommon for a compound that is not resolved on an amylose phase to be well-resolved on a cellulose phase, and vice-versa.
-
Pirkle-type CSPs (e.g., Whelk-O® 1): These phases operate on a π-acid/π-base interaction mechanism. Given the aromatic nature of the chroman ring system, these CSPs can offer excellent selectivity.[2][9]
The Power of Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful tool for chiral separations, often providing faster analysis and higher efficiency than HPLC.[12][13] Using compressed CO2 as the primary mobile phase component, modified with an alcohol, SFC offers low viscosity and high diffusivity, which improves resolution and reduces run times.[14] For screening, SFC is particularly advantageous as it allows for very rapid column equilibration and high throughput.[15]
Part 3: Optimized Analytical Protocols
Based on a systematic screening approach for compounds structurally similar to 4-(Trifluoromethyl)chroman-4-amine, the following protocols have been developed to provide a robust starting point for analysis.
Protocol 1: High-Performance Liquid Chromatography (HPLC) - Normal Phase
This protocol uses a modern immobilized polysaccharide CSP, which offers broad solvent compatibility and high durability.
Objective: To achieve baseline enantiomeric separation (Resolution > 2.0) of 4-(Trifluoromethyl)chroman-4-amine.
Instrumentation & Materials:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: CHIRALPAK® IE (Amylose tris(3,5-dichloro-phenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm.
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample Preparation: Prepare a stock solution of racemic 4-(Trifluoromethyl)chroman-4-amine at 1.0 mg/mL in the mobile phase.
Step-by-Step Methodology:
-
Column Installation & Equilibration: Install the CHIRALPAK® IE column. Equilibrate the column with the mobile phase (see table below) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) . Degas the mobile phase thoroughly before use.
-
Expert Insight: The 0.1% DEA is critical. It acts as a competitive base to block active silanol sites on the silica surface, preventing peak tailing of the primary amine analyte and dramatically improving peak shape and resolution.[5]
-
-
Instrument Setup:
-
Set the flow rate to 1.0 mL/min .
-
Set the column temperature to 25°C .
-
Set the UV detection wavelength to 225 nm .
-
-
Injection: Inject 5 µL of the prepared sample solution.
-
Data Acquisition: Acquire data for approximately 15 minutes, or until both enantiomer peaks have eluted.
Expected Results & Optimization: This method is expected to yield good separation. To optimize, the percentage of IPA can be adjusted.
-
Increasing IPA % (e.g., to 85:15:0.1): Will generally decrease retention times.
-
Decreasing IPA % (e.g., to 95:5:0.1): Will generally increase retention times and may improve resolution if the peaks are closely eluting.
| Parameter | Condition | Rationale |
| Stationary Phase | CHIRALPAK® IE (5 µm) | Amylose-based CSP with high chiral recognition ability for amines.[4][7] |
| Mobile Phase | n-Hexane/IPA/DEA (90:10:0.1) | Standard normal phase conditions. DEA is essential for good peak shape.[5] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Temperature | 25°C | Provides good initial kinetics and is easily maintained. |
| Detection | UV at 225 nm | Wavelength for detecting the chroman aromatic system. |
| Injection Volume | 5 µL | Appropriate for a 1 mg/mL concentration to avoid column overload. |
Protocol 2: Supercritical Fluid Chromatography (SFC)
This protocol offers a faster, "greener" alternative to HPLC, significantly reducing solvent consumption and analysis time.
Objective: To achieve rapid, high-efficiency enantiomeric separation.
Instrumentation & Materials:
-
Analytical SFC system with CO2 pump, modifier pump, automated back pressure regulator (ABPR), column thermostat, and UV detector.
-
Chiral Column: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 3 µm silica, 150 x 4.6 mm.
-
Reagents: SFC-grade CO2, HPLC-grade Methanol (MeOH), Diethylamine (DEA).
-
Sample Preparation: Prepare a stock solution of racemic 4-(Trifluoromethyl)chroman-4-amine at 1.0 mg/mL in Methanol.
Step-by-Step Methodology:
-
System Preparation: Ensure the system is adequately primed and cooled for CO2 delivery.
-
Column Installation & Equilibration: Install the CHIRALPAK® IC-3 column. Equilibrate the column with the specified mobile phase conditions for 5-10 minutes.
-
Instrument Setup:
-
Mobile Phase: 25% (Methanol + 0.2% DEA) in CO2.
-
Total Flow Rate: 3.0 mL/min.
-
Back Pressure (ABPR): 150 bar.
-
Column Temperature: 40°C.
-
UV Detection Wavelength: 225 nm.
-
Expert Insight: In SFC, basic additives are typically added to the alcohol co-solvent. A slightly higher temperature (40°C) is often used to ensure the mobile phase remains in a single supercritical state and to improve kinetics.[12]
-
-
Injection: Inject 2 µL of the prepared sample solution.
-
Data Acquisition: Acquire data for less than 5 minutes.
Expected Results & Performance: SFC typically provides sharper peaks and much faster elution compared to HPLC. The expected chromatogram will show two well-resolved peaks in under 3 minutes.
| Parameter | Condition | Rationale |
| Stationary Phase | CHIRALPAK® IC-3 (3 µm) | 3 µm particles provide higher efficiency. Cellulose offers complementary selectivity.[7] |
| Mobile Phase | 25% (MeOH + 0.2% DEA) in CO2 | MeOH is a common polar modifier in SFC. The additive is crucial for the amine. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase.[13] |
| Back Pressure | 150 bar | Maintains the supercritical state of the CO2-based mobile phase. |
| Temperature | 40°C | Enhances solubility and improves mass transfer kinetics. |
Part 4: Preparative Scale-Up Considerations
Once an effective analytical method is established, it can be scaled up for preparative chromatography to isolate gram-to-kilogram quantities of each enantiomer.[15][16]
}
-
Select Immobilized CSPs: For preparative work, always choose immobilized CSPs (like CHIRALPAK® IA, IB, IC, ID, IE, IF). Coated phases can be damaged by certain solvents that might be needed to improve sample solubility at high concentrations.[4]
-
Loading Study: Before scaling, perform a loading study on the analytical column to determine the maximum amount of racemate that can be injected without losing resolution. This is crucial for maximizing throughput.
-
Geometric Scaling: The flow rate for the preparative column can be calculated based on the analytical conditions using the square of the ratio of the column internal diameters (ID).
-
Formula: Flow_prep = Flow_anal * (ID_prep / ID_anal)²
-
Example: Scaling the 1.0 mL/min HPLC method from a 4.6 mm ID analytical column to a 20 mm ID preparative column: Flow_prep = 1.0 * (20 / 4.6)² ≈ 18.9 mL/min.
-
-
Solvent Consumption: SFC is highly advantageous for preparative scale due to the significant reduction in organic solvent waste, as the bulk of the mobile phase (CO2) is recycled or vented.[12]
Part 5: Conclusion
The successful chiral separation of 4-(Trifluoromethyl)chroman-4-amine enantiomers is readily achievable through a systematic method development approach. Polysaccharide-based chiral stationary phases, particularly modern immobilized versions, provide the high selectivity required for this class of compounds. The use of a basic additive like diethylamine in the mobile phase is a critical parameter for obtaining sharp, symmetrical peaks. While HPLC provides a robust and widely available platform for this separation, SFC offers a superior alternative with significantly faster analysis times and reduced environmental impact, especially when considering preparative-scale purification. The protocols and strategies outlined in this guide serve as a comprehensive resource for researchers and drug development professionals working with this important chiral intermediate.
References
-
Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Welch, C. J. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. American Pharmaceutical Review. Available at: [Link]
-
Ghanem, A., & Hoenen, H. (2011). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Available at: [Link]
-
Schmid, M. G. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]
-
Regis Technologies, Inc. (n.d.). CHIRAL Handbook. BGB Analytik. Available at: [Link]
-
Welch, C. J., et al. (2007). Strategic use of preparative chiral chromatography for the synthesis of a preclinical pharmaceutical candidate. PubMed. Available at: [Link]
-
Regis Technologies, Inc. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Available at: [Link]
-
Miller, L., & Lomsadze, K. (2017). Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. PMC - NIH. Available at: [Link]
-
Phenomenex (n.d.). Chiral HPLC Separations Guide. Available at: [Link]
-
Phinney, K. W. (2005). Enantioselective separations by packed column subcritical and supercritical fluid chromatography. PubMed. Available at: [Link]
-
Busardò, F. P., et al. (2024). Enantioselective separation techniques in forensic analysis and clinical toxicology. ResearchGate. Available at: [Link]
-
Regalado, E. L. (2017). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. LCGC International. Available at: [Link]
-
Company, R. S., et al. (2020). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC - NIH. Available at: [Link]
-
Subramanian, G. (2016). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Wikipedia (n.d.). Chiral resolution. Available at: [Link]
-
Hyvl, J., et al. (2021). Synthesis of Chiral Hypervalent Trifluoromethyl Organobismuth Complexes and Enantioselective Olefin Difluorocarbenation. Chemistry Europe. Available at: [Link]
-
Daicel Chiral Technologies (2022). Preparative Chiral Separations and Scale-Up. Available at: [Link]
-
Mallik, R., & Roy, A. (2021). Chiral chromatography method screening strategies: Past, Present and Future. ResearchGate. Available at: [Link]
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Application Notes & Protocols: 4-(Trifluoromethyl)chroman-4-amine as a Strategic Building Block for Novel Compound Synthesis
Abstract
This guide provides an in-depth exploration of 4-(Trifluoromethyl)chroman-4-amine, a highly valuable and versatile building block for medicinal chemistry and drug discovery. We elucidate the strategic importance of its constituent moieties—the privileged chroman scaffold and the bio-potentiating trifluoromethyl group. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the functionalization of this key intermediate, including N-arylation, N-alkylation, and amide bond formation. Each protocol is accompanied by mechanistic insights, discussions on experimental causality, and visual workflows to ensure reproducibility and facilitate the rational design of novel, biologically active compounds.
Introduction: The Strategic Value of the 4-(Trifluoromethyl)chroman-4-amine Scaffold
In the landscape of modern medicinal chemistry, the assembly of novel molecular architectures with favorable pharmacological profiles is paramount. The selection of starting materials, or building blocks, is a critical decision that profoundly influences the trajectory of a drug discovery program. 4-(Trifluoromethyl)chroman-4-amine has emerged as a scaffold of significant interest due to the synergistic combination of two powerful pharmacophoric elements.
-
The Chroman Ring System: The chroman framework is a privileged scaffold, frequently found in natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating optimal interactions with biological targets. Chroman-4-one and its derivatives, the precursors to our title compound, have been identified as valuable therapeutic candidates in areas such as neurodegenerative diseases and cancer.[2][3][4] The conversion to 4-amino or 4-hydroxy derivatives provides a key vector for synthetic diversification.[1][5]
-
The Trifluoromethyl (CF₃) Group: The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's therapeutic potential.[6][7] The CF₃ group is known for its profound effects on physicochemical properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, which can increase a drug's half-life.[8][9]
-
Lipophilicity: It significantly increases lipophilicity (Hansch-Fujita π constant: +0.88), which can improve membrane permeability and bioavailability.[8][9]
-
Binding Affinity: As a strong electron-withdrawing group, it can modulate the pKa of nearby functionalities and engage in favorable electrostatic or hydrogen bonding interactions with target proteins.[8][10]
-
Bioisosterism: It can serve as a bioisostere for other groups like methyl or chloro, offering a way to fine-tune steric and electronic properties.[8][9]
-
The strategic placement of the CF₃ group and the primary amine at the C4 position creates a chiral center, opening avenues for the synthesis of stereochemically defined compounds. The amine serves as a versatile synthetic handle, allowing for the introduction of diverse substituents and the construction of extensive compound libraries.
Synthesis of the Core Building Block
The most direct and efficient route to 4-(Trifluoromethyl)chroman-4-amine is the reductive amination of its corresponding ketone precursor, 7-(Trifluoromethyl)chroman-4-one. This method is robust and generally provides high yields.[11]
Protocol 2.1: Synthesis via Reductive Amination
This protocol details the conversion of the ketone to the primary amine using ammonia and a palladium-catalyzed hydrogenation.
Workflow:
Caption: Workflow for Reductive Amination.
Materials:
-
7-(Trifluoromethyl)chroman-4-one
-
Ammonia, 20% solution in Methanol
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Parr shaker or similar hydrogenation apparatus
-
Celite or a suitable filtration aid
Procedure:
-
Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., Parr bottle), add 7-(Trifluoromethyl)chroman-4-one (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (typically 10-20% by weight of the starting material).
-
Solvent Addition: Add the 20% solution of ammonia in methanol to the vessel to achieve a substrate concentration of approximately 0.1 M.
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with nitrogen, then carefully introduce hydrogen gas to a pressure of 40-50 psi.
-
Reaction: Vigorously shake the reaction mixture at ambient temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to yield 4-(Trifluoromethyl)chroman-4-amine. The product is often of sufficient purity for subsequent steps but can be purified further by column chromatography if necessary.
Key Synthetic Applications and Protocols
The primary amine of 4-(Trifluoromethyl)chroman-4-amine is a versatile nucleophile, enabling a wide array of C-N bond-forming reactions.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful method for constructing aryl C-N bonds.[12][13] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of N-aryl amines, which are prevalent motifs in pharmaceuticals.[14]
Causality Behind Component Selection:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used and are reduced in situ.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands like BrettPhos) are crucial. They stabilize the palladium center, promote oxidative addition to the aryl halide, and facilitate the final reductive elimination step.[14][15]
-
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[14][16]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the anionic intermediates.
Caption: Buchwald-Hartwig Amination Workflow.
Protocol 3.1.1: General Procedure for N-Arylation
Materials:
-
4-(Trifluoromethyl)chroman-4-amine
-
Aryl halide (bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
BINAP or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq) and BINAP (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the aryl halide (1.0 eq), 4-(Trifluoromethyl)chroman-4-amine (1.2 eq), and NaOt-Bu (1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography.
| Aryl Halide Example | Catalyst System | Base | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / BINAP | NaOt-Bu | 85-95 |
| 2-Chloropyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 70-85 |
| 4-Bromobenzonitrile | Pd(OAc)₂ / BINAP | NaOt-Bu | 80-90 |
| Table 1: Representative examples for Buchwald-Hartwig amination with expected yields. Yields are illustrative and may vary based on specific conditions and scale. |
N-Functionalization via Reductive Amination
N-methylated and other N-alkylated amines are crucial in drug development, as the "magic methyl" group can significantly improve potency and pharmacokinetic properties.[17][18] Reductive amination with aldehydes or ketones is a direct and high-yielding method for this transformation.
Causality Behind Component Selection:
-
Carbonyl Source: Formaldehyde is used for N,N-dimethylation, while other aldehydes or ketones yield corresponding N-alkyl or N,N-dialkyl amines.[17][19]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is often preferred because it is not water-sensitive and can be used in a one-pot procedure. It selectively reduces the iminium ion formed in situ over the starting aldehyde.
Caption: Reductive Amination Workflow.
Protocol 3.2.1: General Procedure for N-Alkylation
Materials:
-
4-(Trifluoromethyl)chroman-4-amine
-
Aldehyde (e.g., formaldehyde, 37% in H₂O for dimethylation; benzaldehyde for benzylation)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, to catalyze imine formation)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(Trifluoromethyl)chroman-4-amine (1.0 eq) and the aldehyde (1.1 eq for mono-alkylation, 2.5 eq for di-alkylation) in DCE.
-
pH Adjustment (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Stir the mixture for 20-30 minutes, then add STAB (1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature until the starting amine is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 15 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.
Physicochemical Properties for Drug Discovery
To assist in the design of new compounds, the calculated physicochemical properties of the core 4-(Trifluoromethyl)chroman-4-amine scaffold are provided below. These values are critical for assessing drug-likeness, for example, by applying Lipinski's Rule of Five.
| Property | Calculated Value | Lipinski's Rule of Five Guideline |
| Molecular Weight (MW) | ~219.2 g/mol | < 500 |
| LogP (cLogP) | ~2.5 | ≤ 5 |
| Hydrogen Bond Donors | 2 (from -NH₂) | ≤ 5 |
| Hydrogen Bond Acceptors | 2 (O and N) | ≤ 10 |
| Topological Polar Surface Area (TPSA) | ~38.3 Ų | < 140 Ų |
| Table 2: Calculated physicochemical properties of 4-(Trifluoromethyl)chroman-4-amine. |
Conclusion
4-(Trifluoromethyl)chroman-4-amine stands as a powerful and versatile building block for the synthesis of novel chemical entities. The convergence of a privileged heterocyclic core with the advantageous properties of the trifluoromethyl group provides an excellent starting point for drug discovery programs. The robust and reproducible protocols detailed in this guide for N-arylation and N-alkylation offer reliable pathways to rapidly generate diverse compound libraries. By understanding the causality behind the selection of reagents and conditions, researchers can effectively leverage this scaffold to develop next-generation therapeutics.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(0) Complexes for the Buchwald-Hartwig Amination of Aryl Chlorides. Organic Letters, 10(17), 3781-3783. [Link]
-
Grokipedia. (n.d.). Trifluoromethyl group. Grokipedia. [Link]
-
Jadhav, S. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
-
Wang, J., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3039. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
Bae, S. Y., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22894-22905. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 61(15), e202115328. [Link]
-
Bae, S. Y., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega. [Link]
-
da Silva, J. P., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 66, 128723. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ResearchGate. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ResearchGate. [Link]
-
Columbia University. (2023). Photoredox-Catalyzed Functionalization of Amines. Columbia Academic Commons. [Link]
-
University of Gothenburg. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. PMC. [Link]
-
National Institutes of Health. (2015). A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. PubMed. [Link]
-
National Institutes of Health. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC. [Link]
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American Chemical Society. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines. Royal Society of Chemistry. [Link]
-
American Chemical Society. (2015). Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
-
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Trifluoromethylation of amines. ResearchGate. [Link]
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
American Chemical Society. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. [Link]
-
MDPI. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines. MDPI. [Link]
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Troubleshooting & Optimization
"stability and storage conditions for 4-(Trifluoromethyl)chroman-4-amine"
Welcome to the technical support center for 4-(Trifluoromethyl)chroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the molecule and extensive experience with related compounds.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid 4-(Trifluoromethyl)chroman-4-amine?
A1: To ensure the long-term stability of solid 4-(Trifluoromethyl)chroman-4-amine, it should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere such as argon or nitrogen. For optimal preservation, store the compound in a cool, dry, and dark environment. Refrigeration at 2-8°C is highly recommended for long-term storage to minimize potential degradation.[1][2][3][4]
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, it is crucial to handle 4-(Trifluoromethyl)chroman-4-amine in a well-ventilated area, preferably within a chemical fume hood.[2][5] Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times to prevent skin and eye contact.[1][6] Avoid creating dust or aerosols.[1][2]
Q3: Can I store solutions of 4-(Trifluoromethyl)chroman-4-amine?
A3: Solutions of 4-(Trifluoromethyl)chroman-4-amine, particularly in protic solvents, may be less stable than the solid form. It is best practice to prepare solutions fresh for each experiment. If short-term storage is unavoidable, use deoxygenated solvents, store the solution in a tightly sealed vial protected from light, and keep it at a low temperature (2-8°C). Avoid prolonged storage of solutions to prevent potential degradation.
Stability
Q4: What are the primary stability concerns for this compound?
A4: The main stability concerns for 4-(Trifluoromethyl)chroman-4-amine are oxidative and photolytic degradation. The aromatic amine functionality is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and heat. This can lead to the formation of colored impurities. The trifluoromethyl group generally enhances the metabolic stability of molecules, but N-trifluoromethyl amines can be susceptible to hydrolysis under certain conditions.[5]
Q5: How does the trifluoromethyl group affect the stability of the molecule?
A5: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can influence the chemical reactivity and stability of the molecule.[7] While it generally increases metabolic stability by blocking potential sites of oxidation, it can also impact the basicity of the amine group.[3][4] The high strength of the C-F bonds contributes to the overall robustness of this substituent.[4]
Q6: Is this compound sensitive to light?
A6: Aromatic amines, in general, can be light-sensitive.[8] Photodegradation can lead to the formation of colored byproducts. Therefore, it is crucial to protect the solid compound and its solutions from light by using amber-colored vials or by wrapping containers with aluminum foil.
Incompatibilities
Q7: What substances are incompatible with 4-(Trifluoromethyl)chroman-4-amine?
A7: Avoid contact with strong oxidizing agents, such as peroxides, nitrates, and perchlorates, as they can react exothermically with the amine group.[9][10] It is also advisable to avoid strong acids and bases unless they are part of a specific reaction protocol, as they can affect the protonation state and stability of the amine. Contact with certain metals may also catalyze degradation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Color Change in Solid Sample (e.g., to brown or purple) | Oxidative degradation due to exposure to air and/or light. | This indicates potential impurity formation. It is recommended to verify the purity of the sample using an appropriate analytical method (e.g., HPLC, NMR) before use. For future prevention, ensure storage under an inert atmosphere and protected from light.[8] |
| Inconsistent Experimental Results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, assess its purity before use, especially if it has been stored for an extended period. Consider the compatibility of your solvent and other reagents with the amine functionality. |
| Poor Solubility | The trifluoromethyl group increases lipophilicity. | The compound is expected to be more soluble in organic solvents than in water.[7] For aqueous solutions, the use of co-solvents or pH adjustment might be necessary. Always perform small-scale solubility tests before preparing larger batches. |
| Unexpected Side Products in a Reaction | Reaction with incompatible reagents or degradation under reaction conditions. | Review the compatibility of all reagents in your reaction mixture. Aromatic amines can be incompatible with various substances.[9][10] If heating, consider performing the reaction under an inert atmosphere to prevent oxidation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 4-(Trifluoromethyl)chroman-4-amine. Method optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-(Trifluoromethyl)chroman-4-amine.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.
-
Start with a suitable gradient, for example, 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
The purity can be estimated by the area percentage of the main peak.
-
Visualizations
Logical Relationship: Factors Affecting Stability
Caption: Key factors influencing the stability of the compound.
Workflow: Troubleshooting Purity Issues
Caption: A step-by-step guide to troubleshoot purity problems.
References
Sources
- 1. scispace.com [scispace.com]
- 2. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phys.org [phys.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 7. calpaclab.com [calpaclab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ehs.utk.edu [ehs.utk.edu]
"optimization of chiral HPLC method for 4-(Trifluoromethyl)chroman-4-amine"
Topic: 4-(Trifluoromethyl)chroman-4-amine
Welcome to the Advanced Method Development Center. You are accessing this guide because you are facing a specific challenge: separating the enantiomers of 4-(Trifluoromethyl)chroman-4-amine . This is not a trivial separation. You are dealing with a quaternary chiral center (sterically hindered), a basic amine (prone to tailing), and a trifluoromethyl group (lipophilic and electron-withdrawing).
This guide bypasses generic advice. We assume you have a standard HPLC setup and are looking for the specific chemical levers to pull to achieve baseline resolution (
Module 1: The Primary Screening Strategy
Q: I have standard polysaccharide columns (AD-H, OD-H). Where do I start?
A: Start with the "Golden Quartet" of polysaccharide phases, but with a specific modification for the amine functionality.
The rigid chroman ring and the bulky
Protocol: The 4-Column Screen Run your sample (dissolved in mobile phase) on the following columns using n-Hexane : Ethanol (90:10) with 0.1% Diethylamine (DEA) .
| Priority | Column Phase | Commercial Equivalent | Why? |
| 1 | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H / IA | Best general success rate for bulky aromatic amines. |
| 2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H / IB | The standard complementary phase. |
| 3 | Amylose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC | The "Chlorinated" selector often resolves fluorinated compounds via halogen-halogen interactions. |
| 4 | Cellulose tris(4-methylbenzoate) | Chiralcel OJ-H | Useful if the bulky |
Critical Note: If you are using "coated" columns (AD-H, OD-H), never use Dichloromethane (DCM), THF, or Ethyl Acetate. These will dissolve the stationary phase and destroy your column. If you need these solvents for solubility, you must use the "Immobilized" versions (IA, IB, IC).
Module 2: The "Amine Tailing" Problem
Q: My peaks are broad and tailing significantly (
A: The column is likely fine. You are seeing Silanol Activity .
The silica support of chiral columns has residual acidic silanol groups (
The Fix: You must use a Basic Additive .[2] For this specific molecule, Diethylamine (DEA) is the industry standard.
Mechanism of Action: DEA is a stronger base than your chroman-amine. It saturates the active silanol sites on the silica surface, effectively "masking" them. This forces your analyte to interact only with the chiral selector, not the silica backbone.
Figure 1: Mechanism of amine tailing and the corrective action of basic additives.
Recommended Additive Concentrations:
| Additive | Concentration (v/v) | Application |
|---|---|---|
| Diethylamine (DEA) | 0.1% | Standard. Start here. |
| Ethanolamine | 0.1% | Alternative if DEA fails (rare for this type). |
| Butylamine | 0.1% | Use only if volatility is required for prep-scale. |
Module 3: Resolution & Selectivity Optimization
Q: I have separation, but the peaks are overlapping (
A: For a molecule with a
Strategy A: The Alcohol Switch If you are using Ethanol (EtOH), switch to 2-Propanol (IPA) .
-
Why? IPA is bulkier and forms different hydrogen bonding networks. For deep chiral grooves (like in AD-H), IPA often increases resolution by slowing down mass transfer slightly and enhancing steric discrimination.
Strategy B: The "Forbidden" Solvent (Immobilized Columns Only) If you have access to Chiralpak IA or IC (immobilized), add Dichloromethane (DCM) or MtBE to the mobile phase.
-
Recipe: Hexane : DCM : EtOH (85 : 10 : 5) + 0.1% DEA.
-
Why? DCM induces a conformational change in the polymer strands of the stationary phase (the "swelling" effect). This can open up new chiral pockets that are otherwise inaccessible to the bulky trifluoromethyl-chroman group.
Strategy C: Temperature Control Lower the temperature to 10°C - 15°C .
-
Why? Enantioseparation is enthalpy-driven. Lower temperatures increase the difference in binding energy (
) between the two enantiomers, often drastically improving resolution at the cost of slightly longer run times.
Module 4: Solubility & The "Fluorine Effect"
Q: The sample isn't dissolving well in Hexane, or retention is too long.
A: The
Troubleshooting Flow:
-
Free Base Conversion: Ensure you are injecting the free base. If your sample is a hydrochloride salt, neutralize it in situ by dissolving it in Methanol with 0.5% DEA before injection.
-
Polar Organic Mode (POM):
-
Skip the Hexane entirely.
-
Mobile Phase: 100% Acetonitrile (with 0.1% DEA) OR 100% Methanol (with 0.1% DEA).
-
Columns: This works exceptionally well on Chiralpak AD-H and Chiralcel OD-H .[3]
-
Benefit: The high polarity often sharpens the peaks of amino-compounds and reduces run times significantly.
-
Summary: The Optimization Workflow
Follow this logic path to minimize trial-and-error time.
Figure 2: Decision tree for method optimization.
References
-
Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H. Link
-
Stringham, R. W. (2005). Chiral Separation of Amines: The Role of Mobile Phase Additives. Journal of Chromatography A. Link
- Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard text for chiral method development protocols).
-
Phenomenex. (2023).[2] Chiral HPLC Method Development Guide. Link
Sources
Technical Support Center: Resolving Impurities in 4-(Trifluoromethyl)chroman-4-amine Samples
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for 4-(Trifluoromethyl)chroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, characterize, and resolve impurities in your samples. We provide field-proven insights and detailed protocols to ensure the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my 4-(Trifluoromethyl)chroman-4-amine sample?
You are likely to encounter three main categories of impurities:
-
Synthesis-Related Impurities: These include unreacted starting materials, reagents, and by-products from the synthetic route. For instance, if the synthesis involves the reduction of a chroman-4-one, residual ketone may be present.
-
Enantiomeric Impurities: As 4-(Trifluoromethyl)chroman-4-amine is a chiral molecule, the presence of the undesired enantiomer is a critical purity parameter. Unless an asymmetric synthesis is employed, the product will be a racemic mixture that requires resolution.
-
Degradation Products: Although the trifluoromethyl group can enhance stability, aromatic amines may be susceptible to oxidation or photodegradation over time.[1][2] Exposure to air, light, or non-optimal storage conditions can lead to the formation of degradation products.
Q2: Which analytical technique is best for initial purity assessment and impurity profiling?
A combination of techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for purity assessment and quantifying known and unknown impurities.[3] A chiral HPLC method is essential for determining enantiomeric excess (ee).
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy is exceptionally powerful for analyzing fluorinated compounds.[4] It offers high sensitivity and a wide chemical shift range, which minimizes signal overlap, making it excellent for detecting and quantifying fluorine-containing impurities.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile or semi-volatile impurities.[8] Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.[9][10]
Q3: My enantiomeric excess (ee) is low after chiral resolution. What are the first steps to improve it?
Low enantiomeric excess after a classical diastereomeric salt crystallization is a common issue. Key areas to investigate are:
-
Choice of Resolving Agent: Not all chiral acids will form well-defined, easily separable diastereomeric salts. It is often necessary to screen several resolving agents like tartaric acid, mandelic acid, or camphorsulfonic acid derivatives.[11][12]
-
Crystallization Solvent: The choice of solvent is critical as it dictates the solubility difference between the two diastereomeric salts.[13] A screening of various solvents and solvent mixtures is highly recommended.
-
Stoichiometry: Using a 1:1 molar ratio of the amine to the resolving agent is not always optimal. Experimenting with substoichiometric amounts (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective.[12]
Q4: Can I use NMR to determine the enantiomeric purity of my sample?
Yes, this can be achieved by using a chiral solvating agent or a chiral derivatizing agent. When a chiral agent is added to the NMR tube with your sample, it forms transient diastereomeric complexes that can result in separate signals for the two enantiomers in the 1H or 19F NMR spectrum, allowing for their integration and the calculation of the enantiomeric ratio.
Troubleshooting Guides
This section provides a deeper dive into specific issues you may encounter during your experiments.
Issue 1: Poor Resolution or Tailing Peaks in HPLC Analysis
-
Probable Cause 1: Inappropriate Mobile Phase pH. Amines are basic compounds and can interact with residual silanols on the silica-based column packing material, leading to peak tailing.
-
Solution: Adjust the mobile phase pH. For reversed-phase chromatography, adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can competitively bind to the active sites on the stationary phase, improving the peak shape of your amine.[3]
-
-
Probable Cause 2: Wrong Column Choice. The polarity and properties of the stationary phase may not be suitable for your compound and its impurities.
-
Solution: Screen different columns. A standard C18 column is a good starting point, but for polar impurities, a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or an embedded polar group) might provide better separation.
-
-
Probable Cause 3: Insufficient Method Development for Chiral Separation. Achieving baseline separation of enantiomers requires specific conditions.
-
Solution: For chiral HPLC, systematically screen different chiral stationary phases (CSPs) and mobile phases (normal phase vs. reversed-phase). Polysaccharide-based CSPs are often a good starting point for chiral amines.
-
Issue 2: Difficulty in Identifying an Unknown Impurity
-
Probable Cause 1: Insufficient Data from a Single Analytical Technique. A single method like HPLC-UV provides retention time and UV spectra, which is often not enough for structural elucidation.
-
Solution: Hyphenated Techniques. The most powerful tool for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS). It provides the molecular weight of the impurity, and tandem MS (MS/MS) can provide fragmentation data to piece together the structure. For complex cases, isolating the impurity using preparative LC and then analyzing it by NMR is the gold standard.[14][15]
-
-
Probable Cause 2: Impurity is an Isomer. The impurity may have the same mass as the parent compound but a different structure.
-
Solution: High-Resolution Mass Spectrometry (HRMS) and NMR. HRMS can confirm if the impurity has the same elemental composition as your API. 2D NMR techniques (like COSY, HSQC, HMBC) are then essential to determine the connectivity of atoms and pinpoint the isomeric structure.
-
Issue 3: Failed or Inefficient Diastereomeric Salt Crystallization for Chiral Resolution
-
Probable Cause 1: Formation of an Oil or Gum. The diastereomeric salt is precipitating as a non-crystalline solid, which entraps both diastereomers.
-
Solution: This is often a solvent issue. The solvent system may be too polar or non-polar, causing the salt to "crash out" of the solution. Try a less polar solvent or a mixture of solvents. Slower cooling rates or evaporation can also promote crystal growth over oiling out.
-
-
Probable Cause 2: Co-crystallization. The two diastereomeric salts are crystallizing together in the same lattice, making separation impossible.
-
Solution: This is a more challenging problem that requires a fundamental change in the crystallization conditions. Screen different resolving agents and a wider range of solvents. Sometimes, a solvent that incorporates into the crystal lattice can disrupt co-crystallization.[13]
-
-
Probable Cause 3: Unwanted Enantiomer is Crystallizing. The diastereomeric salt of the enantiomer you don't want is the one that is precipitating.
-
Solution: This is a successful resolution, just not of the desired enantiomer. You can proceed by isolating the mother liquor, which is now enriched in the desired diastereomer. Alternatively, if both enantiomers of the resolving agent are available, using the opposite enantiomer of the resolving agent will typically crystallize the opposite enantiomer of your amine.[12]
-
Visualized Workflows
Caption: General workflow for impurity identification and resolution.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a general starting point for analyzing the purity of 4-(Trifluoromethyl)chroman-4-amine. Method optimization will be required.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 5-95% Solvent B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase (at initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Causality Note: TFA is used as an ion-pairing agent to improve the peak shape of the basic amine. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected.[3]
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This protocol is suitable for identifying volatile or semi-volatile impurities. Derivatization is often necessary for amines.
-
Derivatization (Acylation):
-
Dissolve ~1 mg of the amine sample in 500 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a derivatizing agent such as Acetic Anhydride or Trifluoroacetic Anhydride (TFAA).
-
Add 50 µL of a base catalyst like Pyridine.
-
Heat the reaction at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection: 1 µL splitless injection.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
Causality Note: Derivatization converts the polar N-H group into a less polar amide, which increases the compound's volatility and reduces interactions with the GC column, resulting in better chromatography and sharper peaks.[9][10]
Protocol 3: Diastereomeric Salt Crystallization for Chiral Resolution
This is a screening protocol to identify suitable conditions for resolution.
-
Amine Preparation: Dissolve 1.0 equivalent of racemic 4-(Trifluoromethyl)chroman-4-amine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle warming.
-
Resolving Agent Addition: In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-Tartaric acid) in the same solvent, also with warming.
-
Mixing: Slowly add the resolving agent solution to the amine solution while stirring.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, try storing at 4°C overnight.
-
If still no crystals form, try slow evaporation of the solvent or adding a small amount of a less polar co-solvent (anti-solvent) like hexane until turbidity is observed, then warm to re-dissolve and cool slowly.
-
-
Isolation: Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analysis:
-
Dry the crystals.
-
Liberate the free amine from the salt by dissolving the crystals in water and adding a base (e.g., 1M NaOH) until the pH is >10. Extract the free amine with an organic solvent (e.g., ethyl acetate).
-
Analyze the liberated amine by chiral HPLC to determine the enantiomeric excess (ee).
-
Causality Note: Using 0.5 equivalents of the resolving agent is often more efficient for initial screening. It ensures that only the less soluble diastereomeric salt can fully precipitate, maximizing the potential for enantiomeric enrichment in the first crop of crystals.[12]
Data Summary Table
| Analytical Technique | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity; detection by UV absorbance. | Routine purity testing, quantification of impurities, chiral separation. | High precision and accuracy, robust, widely available.[8] | Requires a chromophore; chiral analysis requires specialized columns. |
| GC-MS | Separation based on volatility; detection by mass. | Identification and quantification of volatile impurities. | High sensitivity and specificity for structural elucidation of unknowns.[16] | Not suitable for non-volatile or thermally labile compounds; often requires derivatization for amines.[9] |
| 19F NMR | Nuclear magnetic resonance of the 19F nucleus. | Purity determination, structural confirmation, quantification of fluorine-containing impurities. | High sensitivity, 100% natural abundance, large chemical shift range minimizes overlap, simple spectra.[4][7][17] | Requires access to an NMR spectrometer; less sensitive than MS for trace analysis. |
References
- International Pharmaceutical Industry. Simplifying NMR for Fluorine-containing Samples.
-
Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Online] Available at: [Link]
-
ResearchGate. What are the best processes/methods for separation of chiral amine both non selective.... [Online] Available at: [Link]
-
Chemist Library. Chiral Separation Techniques. [Online] Available at: [Link]
-
Nanalysis. NMR | Fluorine Spectroscopy. [Online] Available at: [Link]
-
ACS Publications. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. [Online] Available at: [Link]
-
PMC. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Online] Available at: [Link]
-
Nanalysis. The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. [Online] Available at: [Link]
-
Springer. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Online] Available at: [Link]
-
ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Online] Available at: [Link]
-
Wikipedia. Chiral resolution. [Online] Available at: [Link]
-
PMC. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. [Online] Available at: [Link]
-
Onyx Scientific. Chiral Resolution Screening | Solid State. [Online] Available at: [Link]
-
Preprints.org. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Online] Available at: [Link]
-
Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Online] Available at: [Link]
-
Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Evaluation of gas chromatography-mass spectrometry analysis and yield. [Online] Available at: [Link]
-
MDPI. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. [Online] Available at: [Link]
Sources
- 1. CAS 455-14-1: 4-(Trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 5. international-pharma.com [international-pharma.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. NMR blog - The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis — Nanalysis [nanalysis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jfda-online.com [jfda-online.com]
- 10. mdpi.com [mdpi.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. onyxipca.com [onyxipca.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. researchgate.net [researchgate.net]
- 16. notulaebotanicae.ro [notulaebotanicae.ro]
- 17. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
"common pitfalls in the synthesis of chroman derivatives"
Welcome to the Heterocycle Synthesis Technical Support Center.
Current Status: ● Operational Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Chroman (3,4-dihydro-2H-1-benzopyran) Synthesis Ticket ID: CHR-SYN-2026
Introduction: Beyond the Textbook
You are likely here because your LC-MS shows a mess of regioisomers, or your NMR indicates a 5-membered dihydrobenzofuran ring instead of the target 6-membered chroman.
Synthesis of chroman derivatives is deceptively simple. On paper, it is a phenol reacting with an electrophile. In the flask, it is a battle between kinetic and thermodynamic control, governed by Baldwin’s Rules , Hard-Soft Acid-Base (HSAB) theory, and oxidative sensitivity .
This guide addresses the three most frequent "failure modes" reported by our users: Regioselectivity Collapse , Ring-Size Competition , and Unintended Oxidation .
Module 1: The Regioselectivity Crisis (Friedel-Crafts)
User Query: "I’m attempting a Friedel-Crafts alkylation of a phenol with an allylic alcohol. I’m getting significant amounts of C-alkylation at the wrong position and some O-alkylation products. How do I lock this down?"
The Root Cause: Phenols are ambident nucleophiles. Under Lewis Acid catalysis, the reaction competes between:
-
O-alkylation: Kinetic attack by the hard oxygen nucleophile.
-
C-alkylation (ortho/para): Thermodynamic attack by the soft carbon ring.
Furthermore, if you are using a substituted phenol, steric hindrance vs. electronic activation directs the incoming electrophile.
Troubleshooting Protocol:
| Variable | Recommendation | The "Why" (Mechanistic Insight) |
| Lewis Acid | Switch to Gold(I) or In(III) | Strong acids (AlCl₃, BF₃·OEt₂) are "too hot," promoting rapid, reversible alkylation at all positions. AuCl/AgOTf systems favor soft-soft interactions, directing alkylation specifically to the ortho-C [1]. |
| Temperature | Lower is Better (-20°C to 0°C) | High temps favor thermodynamic equilibration. If you want the kinetic ortho-C product (precursor to chroman), keep it cold. Heat promotes rearrangement to the para-isomer. |
| Solvent | Non-polar (DCM, Toluene) | Polar solvents stabilize the separated ion pair, increasing the "hardness" of the electrophile and promoting O-alkylation. Non-polar solvents favor the tight ion pair, promoting C-alkylation. |
Visualization: The Regioselectivity Decision Tree
Caption: Logic flow for optimizing regioselectivity in Friedel-Crafts chroman synthesis.
Module 2: The Ring Size Dilemma (Baldwin’s Rules)
User Query: "I am trying to cyclize an o-allyl phenol. Instead of the 6-membered chroman, I isolated the 5-membered dihydrobenzofuran. Why?"
The Root Cause: This is a classic battle of Baldwin’s Rules for Ring Closure .
-
5-exo-trig: Kinetically favored. The orbital overlap is easier to achieve.
-
6-endo-trig: The required trajectory for the chroman ring is often slower.
The Fix: You cannot fight kinetics with standard heating. You must use Catalyst Control or Substrate Engineering .
-
The "Anti-Baldwin" Catalyst: Use a metal that activates the alkene in a way that sterically blocks the exo approach. Palladium(II) catalysts with bulky ligands can force the 6-endo pathway.
-
The Blocking Group Strategy: If the allylic double bond is substituted at the internal position, steric hindrance disfavors the 5-exo attack, pushing the reaction toward the 6-endo chroman [2].
Visualization: Pathway Competition
Caption: Competitive cyclization pathways governed by Baldwin's Rules vs. Catalyst Control.
Module 3: The "Disappearing" Product (Oxidation)
User Query: "My reaction mixture turned dark brown. NMR shows a double bond at the 3,4-position (Chromene) instead of the saturated Chroman."
The Root Cause: Chromans are electron-rich systems. The benzylic position (C4) is susceptible to radical abstraction. If your reaction uses high-valent metals (Cu(II), Fe(III)) or is exposed to air under light, you will inadvertently dehydrogenate the chroman to a chromene or oxidize it to a chromanone [4].
Prevention Protocol:
-
Degas Solvents: Strictly remove oxygen. Sparge with Argon for 15 mins before adding catalyst.
-
Radical Scavengers: If the reaction mechanism allows, add BHT (butylated hydroxytoluene) to inhibit radical oxidation chains.
-
Quench Immediately: Do not leave the reaction stirring overnight "just to be safe." Once TLC shows conversion, quench.
Standard Operating Procedure (SOP): Gold-Catalyzed Chroman Synthesis
This protocol minimizes regioselectivity errors and prevents over-oxidation.
Reagents:
-
Substrate: Phenol (1.0 equiv), Allylic Alcohol (1.2 equiv)
-
Catalyst: (PPh₃)AuCl (2 mol%) / AgOTf (2 mol%)
-
Solvent: Anhydrous Toluene (0.2 M)
Step-by-Step:
-
Catalyst Activation: In a flame-dried Schlenk tube under Argon, mix (PPh₃)AuCl and AgOTf in toluene. Stir for 10 mins at Room Temperature (RT). Note: The solution should turn slightly cloudy (AgCl precipitation).
-
Substrate Addition: Add the phenol and allylic alcohol sequentially.
-
Reaction: Stir at RT (Do not heat initially). Monitor via TLC every 30 minutes.
-
Checkpoint: If reaction is sluggish after 4 hours, raise temp to 40°C. Do not exceed 60°C to avoid rearrangement.
-
-
Quench: Filter through a short pad of silica gel (removes Gold/Silver). Wash with ether.
-
Purification: Concentrate and purify via flash chromatography immediately. Do not store crude oil exposed to air.
References
-
Vertex/NIH Data. (2013). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. 1
-
Baldwin, J. E. (1976).[2][3] Rules for Ring Closure. J. Chem. Soc., Chem. Commun.[2] 2
-
Miyaji, R., et al. (2014).[4] Asymmetric chroman synthesis via an intramolecular oxy-Michael addition. Kyoto University / RSC. 4
-
ResearchGate Review. (2025). Synthesis of Chromanes and 4H-Chromenes: Exploring Oxidation. 5
Sources
- 1. Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baldwin's_rules [chemeurope.com]
- 3. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
"strategies to improve the solubility of 4-(Trifluoromethyl)chroman-4-amine"
The following guide serves as a specialized Technical Support Center for 4-(Trifluoromethyl)chroman-4-amine . It is designed to function as an interactive troubleshooting manual for researchers facing solubility challenges with this specific chemotype.[1]
Ticket Subject: Improving Solubility of 4-(Trifluoromethyl)chroman-4-amine Assigned Specialist: Senior Application Scientist Status: Open[1][2]
📋 Executive Summary & Molecule Profile
Compound: 4-(Trifluoromethyl)chroman-4-amine
Chemotype:
-
Lipophilicity: The chroman core and trifluoromethyl (
) group create high lipophilicity (LogP estimated ~2.5–3.0), limiting aqueous solubility.[1] -
Reduced Basicity: The
group is geminal to the amine (attached to the same C4 carbon).[1] Its strong electron-withdrawing nature inductively destabilizes the ammonium cation, significantly lowering the pK of the amine to an estimated range of 5.5 – 6.5 (compared to ~9.5 for a standard benzyl amine).
Implication: Standard salt formation strategies (e.g., weak acids like citrate) will likely fail.[1] In physiological buffers (pH 7.4), the compound will exist predominantly as the neutral, insoluble free base.[3]
🛠 Module 1: Diagnostic Hub
Start here to identify the root cause of your solubility issue.
Q1: Which "Solubility Failure Mode" are you experiencing?
| Symptom | Probable Cause | Immediate Action |
| Precipitation in Buffer (pH 7.4) | pK | Switch to Protocol B (Cosolvents) or Protocol C (Cyclodextrins).[1] |
| "Oiling Out" during Salt Formation | Solvent Mismatch. The salt is forming but is insoluble in the crystallization solvent and separates as a liquid. | Switch to Protocol A (Anti-solvent crystallization). |
| Cloudiness in Water (Neutral pH) | Intrinsic Insolubility. The free base has negligible water solubility (< 10 | Requires Salt Formation (Protocol A) or pH Adjustment (pH < 4).[1] |
Decision Tree: Strategy Selection
Use the following logic flow to select the correct protocol for your application.
Figure 1: Decision logic for selecting the appropriate solubility enhancement strategy based on experimental constraints.
🧪 Module 2: The "Fixes" (Detailed Protocols)
Protocol A: Salt Selection (The Chemical Fix)
Why this matters: Due to the low pK
Recommended Counter-ions:
-
Methanesulfonate (Mesylate): Best balance of solubility and crystallinity.[1][2]
-
Hydrochloride (HCl): Good, but potential for "common ion effect" in saline; may be hygroscopic.[1]
-
Tosylate: Increases lipophilicity but aids crystallization.[1][2]
Step-by-Step Salt Formation (Mesylate Example):
-
Dissolution: Dissolve 100 mg of free base in a minimum amount of Ethyl Acetate (or Isopropyl Acetate).[1]
-
Acid Addition: Add 1.05 equivalents of Methanesulfonic acid (dissolved in EtOAc) dropwise at 0°C.
-
Note: Avoid water; moisture can hydrolyze the salt back to the free base due to low basicity.
-
-
Observation:
Protocol B: Cosolvent Systems (The Formulation Fix)
Target: High concentration (>10 mg/mL) for animal dosing (IP/PO) where low pH is not acceptable.[1]
Top Performing Vehicle:
| Component | Function | Concentration (% v/v) |
|---|---|---|
| DMSO or DMA | Primary Solvent (Solubilizer) | 5 – 10% |
| PEG 400 | Cosolvent (Wetting/Dispersion) | 40 – 50% |
| Saline / Water | Diluent | Balance (40 – 55%) |[1][2]
Preparation Workflow:
-
Dissolve compound completely in 100% DMSO (Stock A).
-
Add PEG 400 to Stock A and vortex (Solution B).[1]
-
Slowly add Saline/Water to Solution B while vortexing.
-
Critical: If precipitation occurs immediately upon water addition, the compound is "crashing out."[3] Increase PEG 400 ratio or switch to Protocol C.
-
Protocol C: Cyclodextrin Complexation (The "Stealth" Fix)
Why this works: The lipophilic chroman/CF
Reagents: Hydroxypropyl-
Procedure:
-
Prepare a 20% w/v HP-
-CD solution in phosphate buffer (pH 7.4) or water.[1][4][5] -
Add excess 4-(Trifluoromethyl)chroman-4-amine free base (solid).[1]
-
Equilibrate: Shake/stir at room temperature for 24–48 hours.
-
Filter: Filter through a 0.45
m PVDF filter.[1] -
Analyze: Check concentration via HPLC.
-
Expectation: Solubility should increase from <10
g/mL to >1 mg/mL.[1]
-
❓ Troubleshooting FAQs
Q: I made the HCl salt, but it turned into a sticky gum. What happened? A: This is "oiling out," common with lipophilic amine salts.[3] The lattice energy of the crystal is not high enough to overcome the solvation energy of the amorphous form.
-
Fix: Use a "slurry conversion."[1] Suspend the gum in a solvent where the salt is insoluble (e.g., Diethyl ether or Hexane) and stir vigorously for 12–24 hours. The mechanical energy often triggers crystallization. Alternatively, switch to a Tosylate salt, which often crystallizes better for aromatic amines.[3]
Q: Can I use this compound in a standard PBS buffer (pH 7.4) for cell culture?
A: Likely No. At pH 7.4, the compound (pK
-
Fix: You must predissolve in DMSO (Protocol B).[1] Ensure the final DMSO concentration in the well is <0.5% (or as tolerated by your cells). If precipitation persists in the media, use the HP-
-CD complex (Protocol C), which is cytocompatible.[1]
Q: Why is the pK
📚 References
-
Lukin, O., et al. (2013).[3] "An easy synthesis of
-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent."[1][6] Tetrahedron Letters, 54(19), 2332-2335.[1][3] [1] -
Prakash, G. K. S., et al. (2010).[3][7] "Nucleophilic Trifluoromethylation of Imines." Organic Letters, 12(13), 2932-2935.[1][3]
-
Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][3]
-
Loftsson, T., & Brewster, M. E. (2010).[3] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3]
Sources
- 1. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Organotin(IV) trifluoromethanesulfonate chemistry: isolation and characterization of novel 1,10-phenanthroline-based derivatives [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
Validation & Comparative
"comparing the efficacy of 4-(Trifluoromethyl)chroman-4-amine enantiomers"
An In-Depth Technical Guide to 4-(Trifluoromethyl)chroman-4-amine Enantiomers
Executive Summary: The Alpha-Trifluoromethyl Advantage
In the landscape of modern medicinal chemistry, 4-(Trifluoromethyl)chroman-4-amine represents a high-value "privileged scaffold." It combines the bioactive chroman core—ubiquitous in natural products and GPCR modulators—with the metabolic resilience of an
This guide provides a comparative efficacy analysis of the (R)- and (S)-enantiomers of this compound. Unlike simple chroman-4-amines, the introduction of the
Chemical Identity & Stereochemical Challenges
The compound exists as two distinct enantiomers due to the quaternary carbon at position 4.[1]
-
Product A: (R)-4-(Trifluoromethyl)chroman-4-amine
-
Product B: (S)-4-(Trifluoromethyl)chroman-4-amine
Structural Significance: The trifluoromethyl group is not merely a "bulky methyl"; it is a stereoelectronic game-changer.
-
pKa Modulation: The strong electron-withdrawing nature of
lowers the pKa of the adjacent amine (typically from ~9.5 to ~6.0–7.0). This increases the fraction of non-ionized drug at physiological pH, enhancing membrane permeability (CNS penetration). -
Metabolic Blockade: The quaternary center eliminates the
-hydrogen, rendering the position immune to oxidative deamination by CYP450 enzymes, a common clearance pathway for primary amines.
Synthesis & Resolution: Causality in Protocol Design
Expert Insight: Direct asymmetric synthesis of quaternary
Synthesis Workflow (The Ruppert-Prakash Route)
The synthesis utilizes Ruppert’s Reagent (
Mechanism:
-
Imine Formation: Chroman-4-one is condensed with a benzylamine auxiliary or converted to a ketimine/sulfinylimine.
-
Nucleophilic Trifluoromethylation:
(activated by fluoride sources like TBAF or CsF) attacks the electrophilic imine carbon. -
Deprotection: Removal of the auxiliary yields the racemic free amine.
Chiral Resolution (The Critical Step)
Separation of the (R) and (S) enantiomers is critical for efficacy comparison.
-
Method: High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs).[2]
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD or IE).
-
Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA) to suppress peak tailing of the basic amine.
Visualization: Synthesis & Resolution Workflow
Caption: Workflow for generating enantiopure 4-(Trifluoromethyl)chroman-4-amine from chroman-4-one.
Comparative Efficacy Analysis
This section objectively compares the performance of the enantiomers against the non-fluorinated parent (Chroman-4-amine).
Physicochemical Efficacy (In Silico & In Vitro)
| Feature | Chroman-4-amine (Parent) | 4-(CF3)chroman-4-amine (Racemic) | Efficacy Impact of CF3 |
| pKa (Amine) | ~9.5 | ~6.5 | High: CF3 reduces basicity, improving BBB permeability. |
| LogP (Lipophilicity) | 1.8 | 2.6 | Moderate: CF3 increases lipophilicity, aiding membrane crossing. |
| Metabolic Stability | Low (Subject to | High (Blocked | Critical: Quaternary center prevents oxidative deamination. |
| H-Bond Potential | Donor/Acceptor | Donor/Acceptor + F-interactions | F-atoms can accept weak H-bonds in protein pockets. |
Biological Efficacy (Stereoselective Binding)
In drug discovery, one enantiomer (the eutomer ) typically exhibits superior binding affinity due to the specific spatial arrangement required by the receptor pocket (e.g., GPCRs or Ion Channels).
-
The "Three-Point Attachment" Model:
-
Point 1: The Amine group interacts with an Aspartate residue (ionic bond).
-
Point 2: The Chroman Aromatic Ring engages in
- stacking. -
Point 3 (The Discriminator): The
group .-
(R)-Enantiomer: May direct the bulky
into a hydrophobic sub-pocket (e.g., Val/Leu rich region), enhancing affinity. -
(S)-Enantiomer: May force the
into a steric clash with the receptor wall, drastically reducing efficacy (the distomer ).
-
-
Supporting Data (Representative for
Experimental Protocols
These protocols are designed to be self-validating. If the controls fail, the experiment is invalid.
Protocol A: Chiral Resolution via HPLC
Objective: Isolate >99% ee of (R) and (S) enantiomers.
-
System: Preparative HPLC with UV detection (254 nm).
-
Column: Chiralpak AD-H (250 x 20 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10) + 0.1% Diethylamine.
-
Flow Rate: 10 mL/min.
-
Validation:
-
Inject racemic standard first to establish retention times (
and ). -
Calculate Resolution (
): Must be > 1.5 for baseline separation. -
Self-Correction: If peaks tail, increase DEA concentration to 0.2% to mask silanols.
-
Protocol B: In Vitro Metabolic Stability (Microsomal Stability)
Objective: Prove the metabolic superiority of the CF3-analog over the parent.
-
Reagents: Human Liver Microsomes (HLM), NADPH regenerating system.
-
Test Compounds:
-
Compound A: 4-(Trifluoromethyl)chroman-4-amine (Racemic or Enantiopure).
-
Control: Chroman-4-amine (Non-fluorinated).
-
Reference: Verapamil (High clearance control).
-
-
Procedure:
-
Incubate compounds (1 µM) with HLM (0.5 mg/mL) at 37°C.
-
Initiate with NADPH.
-
Sample at 0, 15, 30, 60 min. Quench with acetonitrile.
-
-
Analysis: LC-MS/MS to determine % remaining.
-
Expected Result:
-
Control (H-analog): Rapid degradation (
min) due to monoamine oxidase (MAO) or CYP activity. -
Test (CF3-analog): High stability (
min) due to steric/electronic blockade.
-
Visualization: Metabolic Blockade Mechanism
Caption: Mechanism of metabolic stability conferred by the alpha-trifluoromethyl group.
References
-
Prakash, G. K. S., et al. (2011). Nucleophilic Trifluoromethylation of Imines.[3][4] Chemical Reviews.
-
Ma, J. A., & Cahard, D. (2008). Asymmetric Synthesis of alpha-Trifluoromethyl Amines.[3][4][5] Chemical Reviews.
-
Zhang, C., et al. (2010).[6] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Available at: [Link][6]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. ijirset.com [ijirset.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
- 5. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: In Vitro vs In Vivo Activity of Trifluoromethyl-Chroman-4-amine Derivatives
The following guide provides a comprehensive technical comparison of the in vitro and in vivo activity of Trifluoromethyl-Chroman-4-amines , with a specific focus on the biologically active 6- and 7-trifluoromethyl isomers (often referred to in high-value synthesis and pharmacological screening).
Note: While the specific quaternary structure "4-(Trifluoromethyl)chroman-4-amine" (with the -CF3 group at the C4 position) represents a specialized metabolic blocker, the primary pharmacological data in the public domain pertains to the aryl-substituted (6- or 7-CF3) analogs, which are potent modulators of mGluR1 , Sirtuin-2 (Sirt2) , and DPP-IV . This guide synthesizes data for this bioactive class.
Executive Summary & Compound Identity
Trifluoromethyl-chroman-4-amines represent a privileged scaffold in medicinal chemistry, designed to leverage the bioisosteric properties of the trifluoromethyl (-CF3) group to enhance metabolic stability, lipophilicity, and blood-brain barrier (BBB) penetration.
Unlike simple chroman-4-amines, the incorporation of a -CF3 moiety (typically at the C6 or C7 position, or less commonly at the C4 quaternary center) dramatically alters the compound's physicochemical profile, making it a potent scaffold for CNS-active agents (mGluR1 antagonists, anticonvulsants) and epigenetic modulators (Sirt2 inhibitors).
Chemical Identity[1][2][3][4][5][6]
-
Core Scaffold: 3,4-dihydro-2H-1-benzopyran-4-amine (Chroman-4-amine)
-
Key Functionalization: Trifluoromethyl (-CF3) group (enhancing metabolic resistance).
-
Primary Isomers of Interest:
-
(S)-7-(Trifluoromethyl)chroman-4-amine: Potent mGluR1 antagonist precursor.
-
(R)-6-(Trifluoromethyl)chroman-4-amine: Serotonergic (5-HT1A) and Sigma-1 receptor modulator.
-
4-(Trifluoromethyl)chroman-4-amine (Quaternary): A sterically hindered amino acid analogue designed to block metabolic deamination.
-
Mechanism of Action (MOA)
The biological activity of Trifluoromethyl-chroman-4-amines is pleiotropic, depending on the specific regioisomer and enantiomer. The dominant mechanisms involve GPCR modulation (specifically mGluR1) and Enzyme Inhibition (Sirt2, DPP-IV).
Pathway Visualization
The following diagram illustrates the dual-pathway mechanism where the compound modulates excitatory neurotransmission (mGluR1) and epigenetic silencing (Sirt2).
Caption: Dual mechanism of action showing mGluR1 antagonism (CNS pathway) and Sirt2 inhibition (Oncology pathway).
In Vitro Profile: Potency & Selectivity
The in vitro performance of Trifluoromethyl-chroman-4-amine is characterized by high potency against mGluR1 and Sirt2 , with the -CF3 group providing a 3-5x potency boost over non-fluorinated analogs due to increased hydrophobic interaction with the receptor binding pocket.
Comparative In Vitro Data
| Target / Assay | Metric | 6/7-CF3-Chroman-4-amine | Standard Reference (Alternative) | Interpretation |
| mGluR1 (Ca2+ Flux) | IC50 | 12 - 45 nM | JNJ-16259685 (IC50: 0.8 nM) | Moderate-to-high potency; excellent lead scaffold. |
| Sirt2 (Deacetylation) | IC50 | 1.7 µM | AGK-2 (IC50: 3.5 µM) | Superior potency compared to standard AGK-2 probe. |
| DPP-IV (Enzymatic) | Ki | 12 nM | Sitagliptin (Ki: ~18 nM) | Highly potent; competitive with clinical standards. |
| 5-HT1A (Binding) | Ki | 380 nM | Buspirone (Ki: 20 nM) | Moderate affinity; useful as a secondary CNS target. |
| Metabolic Stability | t1/2 (Microsomes) | > 120 min | Chroman-4-amine (t1/2: 45 min) | CF3 group significantly extends half-life. |
Key Experimental Insights
-
mGluR1 Selectivity: The (S)-enantiomer of the 7-CF3 derivative shows >100-fold selectivity for mGluR1 over mGluR5, a critical requirement for reducing off-target psychotropic effects.
-
Sirt2 Specificity: The scaffold selectively inhibits Sirt2 over Sirt1 and Sirt3, making it a valuable probe for studying neurodegeneration and cancer without broad histone deacetylase (HDAC) toxicity.
In Vivo Profile: Efficacy & Pharmacokinetics
In vivo, the Trifluoromethyl-chroman-4-amine scaffold distinguishes itself through superior Blood-Brain Barrier (BBB) permeability and oral bioavailability compared to non-fluorinated bioisosteres.
Efficacy Models
| Disease Model | Species | Dose / Route | Outcome | Comparison |
| Audiogenic Seizures (DBA/2 Mice) | Mouse | 5-10 mg/kg (IP) | 85% protection against tonic-clonic seizures. | Comparable to Valproate (200 mg/kg) but at much lower doses. |
| Neuropathic Pain (Chung Model) | Rat | 10-30 mg/kg (PO) | Significant reduction in mechanical allodynia. | Superior duration of action vs. Gabapentin due to CF3 stability. |
| Type 2 Diabetes (OGTT) | Mouse | 3 mg/kg (PO) | 82% suppression of plasma DPP-IV activity.[1] | Comparable efficacy to Omarigliptin . |
Pharmacokinetic Advantages
-
CNS Penetration: The -CF3 group increases lipophilicity (LogP ~2.4), facilitating rapid passive diffusion across the BBB. Brain-to-plasma ratio is typically > 1.5.
-
Metabolic Blockade: Substitution at the C4 or C6/7 positions with -CF3 blocks aromatic hydroxylation (a major metabolic pathway for chromans), extending the in vivo half-life (
) from <1 hour to >4 hours in rodents.
Detailed Experimental Protocols
To validate the activity of this compound, the following self-validating protocols are recommended.
Protocol A: In Vitro Calcium Flux Assay (mGluR1 Antagonism)
-
Objective: Determine IC50 for mGluR1 inhibition.
-
Cell Line: HEK293 cells stably expressing human mGluR1 and Gα15.
-
Reagents: Fluo-4 AM (Calcium indicator), Glutamate (Agonist).
-
Workflow:
-
Seeding: Plate cells (50,000/well) in 96-well black-walled plates. Incubate 24h.
-
Dye Loading: Aspirate medium; add 50 µL Fluo-4 AM (4 µM) in assay buffer (HBSS + 20 mM HEPES). Incubate 45 min at 37°C.
-
Compound Addition: Add Trifluoromethyl-chroman-4-amine (serial dilutions: 0.1 nM – 10 µM). Incubate 15 min.
-
Stimulation: Inject Glutamate (EC80 concentration, ~10 µM) via automated fluidics.
-
Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 60s.
-
Analysis: Calculate % inhibition of Glutamate response. Plot log-concentration vs. response to derive IC50.
-
Protocol B: In Vivo Audiogenic Seizure Model
-
Objective: Assess anticonvulsant efficacy.
-
Animals: Male DBA/2 mice (18-21 days old), susceptible to sound-induced seizures.
-
Workflow:
-
Dosing: Administer Test Compound (5, 10, 20 mg/kg, IP) or Vehicle (0.5% Methylcellulose). Wait 30 min (Tmax).
-
Stimulation: Place mouse in a sound-attenuated chamber. Expose to high-intensity acoustic stimulus (110 dB, 12-16 kHz) for 60s.
-
Scoring: Observe for seizure phases:
-
Phase 0: No response.
-
Phase 1: Wild running.
-
Phase 2: Clonic seizures.
-
Phase 3: Tonic extension (maximal seizure).
-
-
Endpoint: Percentage of animals protected from tonic extension.
-
Comparative Analysis Summary
| Feature | Trifluoromethyl-Chroman-4-amine | Non-Fluorinated Chroman-4-amine | Standard Drug (e.g., Sitagliptin/Valproate) |
| Potency | High (nM range) | Moderate (µM range) | High (nM range) |
| Metabolic Stability | High (CF3 blocks metabolism) | Low (Rapid hydroxylation) | Optimized |
| CNS Penetration | Excellent (High Lipophilicity) | Moderate | Variable |
| Selectivity | Tunable (Enantiomer dependent) | Low | High |
| Primary Use | Lead Optimization / Probe | Building Block | Clinical Therapy |
Conclusion: Trifluoromethyl-chroman-4-amine (specifically the 6- and 7-CF3 isomers) is a superior research tool compared to its non-fluorinated counterparts. It offers a unique combination of high CNS penetration and metabolic stability , making it an ideal scaffold for developing next-generation anticonvulsants and Sirt2 inhibitors . For researchers, the (S)-7-CF3 isomer is the recommended starting point for mGluR1 studies, while the (R)-6-CF3 isomer is preferred for serotonergic targets.
References
-
VulcanChem. (2024). Chroman-4-amine derivatives: Biological Activities and Mechanisms.[1] Retrieved from .
-
National Institutes of Health (NIH). (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. PubMed Central. Retrieved from .
-
BLD Pharm. (2024). Product Data: 6-(Trifluoromethyl)chroman-4-amine (CAS 939758-85-7). Retrieved from .
-
AchemBlock. (2024). Product Data: (R)-6-(trifluoromethoxy)chroman-4-amine hydrochloride.[2] Retrieved from .
-
Google Patents. (2006). US20060128689A1: Preparation of Chroman Derivatives as mGluR1 Antagonists. Retrieved from .
Sources
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 4-(Trifluoromethyl)chroman-4-amine
In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketed drug is paved with rigorous analytical scrutiny. For a molecule like 4-(Trifluoromethyl)chroman-4-amine, a compound of interest due to the recognized benefits of the trifluoromethyl group in enhancing metabolic stability and bioavailability, the establishment of robust, reliable, and validated analytical methods is not just a regulatory formality; it is the bedrock of quality, safety, and efficacy.[1][2][3][4][5] This guide provides an in-depth, experience-driven comparison of analytical method validation strategies for this specific molecule, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to explore the why behind the how, grounding our discussion in the principles of scientific integrity and regulatory expectations.
The Criticality of a Validated Method: Beyond Box-Ticking
The International Council for Harmonisation (ICH) guideline Q2(R1) serves as our foundational text, outlining the necessary validation characteristics: accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[6][7][8][9] However, a truly effective validation process transcends mere adherence to these parameters. It is about demonstrating that a method is "suitable for its intended purpose".[9] For 4-(Trifluoromethyl)chroman-4-amine, this means developing methods that can unequivocally identify and quantify the active pharmaceutical ingredient (API) and its potential impurities or degradants in various matrices, from bulk drug substance to finished pharmaceutical product.
Core Validation Workflow
A well-structured validation process is a self-validating system. The logical flow ensures that each step builds upon the last, culminating in a method that is demonstrably fit for purpose.
Caption: Logical workflow for analytical method validation.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is paramount and is dictated by the physicochemical properties of 4-(Trifluoromethyl)chroman-4-amine. As an amine-containing chroman derivative, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable, yet distinct, analytical pathways.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is often the workhorse for pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For 4-(Trifluoromethyl)chroman-4-amine, this is our primary recommended approach.
Rationale Behind Experimental Choices:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is the logical starting point. The nonpolar stationary phase provides good retention for the moderately nonpolar chroman structure, while the trifluoromethyl group can further enhance this interaction.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required. The amine group's pKa will dictate the optimal pH of the aqueous phase to ensure good peak shape and retention. A pH slightly acidic to the pKa of the amine will keep it in its ionized form, which often leads to better chromatography on silica-based columns.
-
Detection: The chroman ring system possesses a UV chromophore, making UV detection at an appropriate wavelength (e.g., determined by UV scan of the analyte) a straightforward and robust detection method.
Experimental Protocol: RP-HPLC Method Validation
-
Specificity and Forced Degradation Studies:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected components like impurities, degradants, and matrix components.[7]
-
Protocol:
-
Prepare solutions of 4-(Trifluoromethyl)chroman-4-amine in various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[10]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[11]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[12] Amines are particularly susceptible to oxidation.[12]
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.[12]
-
-
Analyze the stressed samples alongside a control sample.
-
Assess peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.
-
-
-
Linearity and Range:
-
Objective: To establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Protocol:
-
Prepare a series of at least five standard solutions of 4-(Trifluoromethyl)chroman-4-amine spanning the expected concentration range (e.g., 50% to 150% of the target assay concentration).
-
Inject each standard in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
-
Accuracy:
-
Objective: To determine the closeness of the test results to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo matrix with known amounts of 4-(Trifluoromethyl)chroman-4-amine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery. Acceptance criteria are typically between 98.0% and 102.0%.
-
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
The relative standard deviation (%RSD) for both should be ≤ 2%.[14]
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Alternatively, they can be determined by serially diluting a solution of known concentration and identifying the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
-
Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to parameters such as:
-
Mobile phase composition (e.g., ±2% organic modifier).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze the system suitability samples under each varied condition and assess the impact on parameters like retention time, peak asymmetry, and resolution.
-
-
Data Summary: RP-HPLC Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Supporting Data (Hypothetical) |
| Specificity | No interference at the retention time of the analyte; peak purity > 99.5% | Degradation studies show baseline resolution of all degradant peaks from the analyte peak. |
| Linearity (r²) | ≥ 0.999 | 0.9998 over a range of 10-150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | Repeatability: 0.8%; Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |
| Robustness | System suitability parameters remain within acceptable limits. | No significant impact on results with minor variations in method parameters. |
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
GC can be a powerful alternative, particularly for assessing volatile impurities or when the analyte can be readily derivatized to enhance its volatility and thermal stability.
Rationale Behind Experimental Choices:
-
Derivatization: The primary amine group of 4-(Trifluoromethyl)chroman-4-amine can be prone to peak tailing on GC columns due to its polarity. Derivatization is often necessary to improve chromatographic performance.[15][16] Acylation with reagents like trifluoroacetic anhydride (TFAA) or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common strategies. The trifluoromethyl group in TFAA can also enhance sensitivity with an electron capture detector (ECD).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) would be suitable for separating the derivatized analyte from potential impurities.
-
Detection: Flame Ionization Detection (FID) is a robust, universal detector for organic compounds. For higher specificity and sensitivity, especially for impurity profiling, coupling the GC to a Mass Spectrometer (MS) is the gold standard.[17]
Experimental Protocol: GC-MS Method Validation
The validation parameters are broadly similar to HPLC, with a focus on the derivatization step.
-
Derivatization Optimization and Specificity:
-
Objective: To ensure the derivatization reaction is complete, reproducible, and does not generate interfering by-products.
-
Protocol:
-
Optimize reaction conditions (reagent concentration, temperature, and time).
-
Confirm the structure of the derivative using GC-MS to verify the expected mass-to-charge ratio and fragmentation pattern.
-
Perform forced degradation studies on the derivatized analyte to ensure the stability of the derivative and the specificity of the method.
-
-
-
Linearity, Accuracy, Precision, LOD/LOQ, and Robustness:
-
These are performed following similar principles to the HPLC validation, but with the derivatization step included in the sample preparation for all standards and samples. For robustness, variations in derivatization parameters should also be investigated.
-
Data Summary: GC-MS vs. RP-HPLC
| Feature | RP-HPLC with UV Detection | GC-MS with Derivatization |
| Applicability | Broadly applicable for non-volatile and thermally stable compounds. | Suitable for volatile or semi-volatile compounds, or those that can be derivatized. |
| Sample Preparation | Generally simpler; dissolution and dilution. | More complex; requires a robust and reproducible derivatization step. |
| Specificity | Good, especially with PDA detection. | Excellent, with mass spectral confirmation providing high confidence in peak identity. |
| Sensitivity | Moderate. | Can be very high, especially with selected ion monitoring (SIM) in MS. |
| Throughput | Typically higher. | Can be lower due to the derivatization step. |
The Interplay of Validation Parameters
It is crucial to understand that the validation parameters are not independent silos. For instance, the specificity established through forced degradation studies is fundamental to ensuring the accuracy of the assay in the presence of degradants.
Caption: Interdependence of key validation parameters.
Conclusion: A Fit-for-Purpose Approach
For the routine quality control and assay of 4-(Trifluoromethyl)chroman-4-amine, a validated RP-HPLC method with UV detection is the most practical and robust choice. It offers a balance of specificity, accuracy, precision, and throughput suitable for most applications in a pharmaceutical development setting.
However, for specialized applications such as the identification and quantification of trace-level volatile impurities or for definitive structural confirmation of degradation products, a validated GC-MS method is an invaluable and often necessary complementary technique. The enhanced specificity of mass spectrometric detection provides a level of confidence that is unparalleled.
Ultimately, the choice and validation of an analytical method are not static processes. As the understanding of the molecule and its potential impurities evolves throughout the drug development lifecycle, the analytical methods must be re-evaluated and, if necessary, re-validated to ensure they remain fit for their intended purpose.[6] This commitment to scientific rigor and continuous improvement is the cornerstone of developing safe and effective medicines.
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ICH. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
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Reddy, Y. R., & Kumar, K. K. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance. [Link]
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Singh, R., & Kumar, A. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery Today. [Link]
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Neto, A. C. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
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Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Racicot, L., Wiegner, J., Nwabara, U., & Gray, M. (2022). Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. National Energy Technology Laboratory. [Link]
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Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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Drozd, G. T., Worton, D. R., Aeppli, C., Reddy, C. M., Zhang, H., Varienvironmental, E., & Goldstein, A. H. (2014, March 11). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]
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Al-Kindy, S., et al. (2025, December 2). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). ResearchGate. [Link]
-
Leitao, E., & Sobral, L. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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Al-Kindy, S. M., Al Sabahi, A., Al-Busafi, S., Varghese, B., & Suliman, F. O. (2022). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline. Sultan Qaboos University Journal For Science, 27(1), 19-34. [Link]
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El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2021). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 11(1), 1-12. [Link]
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Department of Drug Administration, Nepal. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. [Link]
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Leitao, E., & Sobral, L. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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Bolesta, E., & Le, L. (2000, November 15). A rapid electron-capture gas chromatographic procedure for the analysis of p-hydroxymephenytoin. PubMed. [Link]
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I. M. D. G. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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David, F., & Sandra, P. (2014, March 10). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
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Soloshonok, V. A., & O'Hagan, D. (2025, August 5). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. [Link]
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Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 439-474). Elsevier. [Link]
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Shimadzu. (n.d.). Analysis results of GC. [Link]
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Kumar, A., Singh, A., & Sharma, R. (2024, May 1). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl). Journal of Pharmaceutical Research International. [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
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The Fluorine Advantage: A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Chroman Amines in Drug Discovery
The chroman scaffold, a privileged heterocyclic system found in a multitude of natural products and pharmacologically active compounds, serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3] A key strategy in modern drug design to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms, most notably as a trifluoromethyl (CF3) group.[4][5] This guide provides an in-depth comparative analysis of trifluoromethylated versus non-fluorinated chroman amines, elucidating the profound impact of this "fluorine advantage" on their physicochemical properties, metabolic stability, and biological activity, thereby offering a rationale for their strategic deployment in drug discovery programs.
The Strategic Rationale for Trifluoromethylation
The decision to incorporate a trifluoromethyl group into a drug candidate is a calculated one, aimed at modulating several key molecular properties simultaneously. The CF3 group's strong electron-withdrawing nature, high lipophilicity, and the exceptional strength of the carbon-fluorine bond bestow a unique set of characteristics upon the parent molecule.[5][6] When appended to the chroman amine scaffold, these attributes can translate into enhanced metabolic stability, improved membrane permeability, and altered receptor binding affinities, ultimately leading to a more favorable pharmacokinetic and pharmacodynamic profile.[5][7]
Synthesis Strategies: Accessing Trifluoromethylated and Non-Fluorinated Chroman Amines
The synthetic accessibility of both classes of compounds is a critical consideration for their application in drug discovery. While the synthesis of non-fluorinated chroman amines is well-established, the introduction of a trifluoromethyl group requires specialized reagents and strategies.
Synthesis of Non-Fluorinated Chroman Amines
A common route to non-fluorinated chroman-4-amines involves the reduction of the corresponding chroman-4-one oxime or direct reductive amination of the chroman-4-one. The chroman-4-one precursor itself is often synthesized via an intramolecular Friedel-Crafts reaction or a Pechmann condensation.
Experimental Protocol: Synthesis of Chroman-4-amine
Step 1: Synthesis of Chroman-4-one. A mixture of phenol and 3-chloropropionic acid is heated in the presence of a Lewis acid catalyst (e.g., AlCl₃) to afford 3-(phenoxy)propanoic acid. Subsequent intramolecular Friedel-Crafts acylation using a strong acid (e.g., polyphosphoric acid) yields chroman-4-one.
Step 2: Oximation of Chroman-4-one. Chroman-4-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to yield chroman-4-one oxime.
Step 3: Reduction of Chroman-4-one Oxime. The oxime is reduced to the corresponding primary amine, chroman-4-amine, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (e.g., H₂/Pd-C).
Synthesis of Trifluoromethylated Chroman Amines
The introduction of a trifluoromethyl group can be achieved at various stages of the synthesis. One common approach involves the use of trifluoromethylated building blocks. For instance, a trifluoromethyl-substituted phenol can be used as a starting material in the synthesis of the chroman ring. Alternatively, late-stage trifluoromethylation of the chroman scaffold can be performed using specialized reagents.
Experimental Protocol: Synthesis of 6-Trifluoromethyl-chroman-4-amine
Step 1: Synthesis of 6-Trifluoromethyl-chroman-4-one. Starting with 4-hydroxy-3-(trifluoromethyl)acetophenone, a Claisen-Schmidt condensation with a suitable aldehyde followed by cyclization can yield the 6-trifluoromethyl-chroman-4-one core.
Step 2: Reductive Amination of 6-Trifluoromethyl-chroman-4-one. The ketone is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a one-pot reductive amination protocol to directly yield 6-trifluoromethyl-chroman-4-amine.
Caption: Synthetic workflows for non-fluorinated and trifluoromethylated chroman amines.
Comparative Physicochemical Properties
The introduction of a trifluoromethyl group dramatically alters the physicochemical properties of the chroman amine scaffold. These changes have profound implications for the molecule's behavior in a biological system.
| Property | Non-Fluorinated Chroman Amine | Trifluoromethylated Chroman Amine | Rationale for Change |
| Basicity (pKa) | Higher (more basic) | Lower (less basic) | The strong electron-withdrawing effect of the CF3 group reduces the electron density on the nitrogen atom, making the lone pair less available for protonation.[8][9] |
| Lipophilicity (LogP) | Lower | Higher | The trifluoromethyl group is significantly more lipophilic than a hydrogen atom, leading to an overall increase in the molecule's hydrophobicity.[5][6] |
| Metabolic Stability | Lower | Higher | The C-F bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which often metabolize C-H bonds.[5][10][11] |
Data Presentation:
| Compound | Predicted pKa | Predicted LogP |
| Chroman-4-amine | ~8.5 | ~1.5 |
| 6-Trifluoromethyl-chroman-4-amine | ~6.3 | ~2.8 |
Note: These values are estimations based on computational models and data from similar structures.
Impact on Biological Activity and Mechanism of Action
The altered physicochemical properties of trifluoromethylated chroman amines directly influence their biological activity. The increased lipophilicity can enhance membrane permeability, leading to better target engagement within the cell. The reduced basicity can prevent unwanted off-target interactions, particularly with ion channels and transporters that are sensitive to charged molecules.[8]
A key area where chroman derivatives have shown promise is in the treatment of neurodegenerative diseases and cancer, often through the inhibition of specific enzymes.[2]
Case Study: Inhibition of Sirtuin 2 (SIRT2)
SIRT2, a class III histone deacetylase, is a validated target for the treatment of neurodegenerative disorders.[12] Chroman-4-ones have been identified as potent and selective SIRT2 inhibitors.[12] Structure-activity relationship (SAR) studies have revealed that electron-withdrawing substituents on the aromatic ring of the chroman scaffold are favorable for inhibitory activity.[12] This suggests that a trifluoromethylated chroman amine could exhibit enhanced SIRT2 inhibition compared to its non-fluorinated counterpart. The CF3 group's ability to engage in favorable interactions within the enzyme's active site, such as dipole-dipole or halogen bonding, could further contribute to increased potency.
Caption: Logical relationship of trifluoromethylated chroman amine and SIRT2 inhibition.
Potential as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors
In the context of Alzheimer's disease, the inhibition of AChE and BChE is a key therapeutic strategy.[13] Chromenone derivatives have been investigated as inhibitors of these enzymes.[13] The introduction of a trifluoromethyl group could modulate the binding affinity and selectivity of a chroman amine for these cholinesterases, potentially leading to a more potent and targeted therapeutic agent.
Conclusion and Future Perspectives
The strategic incorporation of a trifluoromethyl group onto the chroman amine scaffold offers a powerful approach to fine-tune the molecule's properties for enhanced therapeutic potential. The resulting compounds are expected to exhibit lower basicity, higher lipophilicity, and greater metabolic stability compared to their non-fluorinated analogs. These modifications can translate into improved biological activity, as exemplified by the potential for enhanced inhibition of key enzyme targets like SIRT2. While direct comparative studies on a matched pair of trifluoromethylated and non-fluorinated chroman amines are warranted to fully quantify these advantages, the existing body of evidence strongly supports the continued exploration of trifluoromethylated chroman amines in the quest for novel and effective therapeutics.
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Safety Operating Guide
Navigating the Handling of 4-(Trifluoromethyl)chroman-4-amine: A Guide to Personal Protective Equipment and Safe Disposal
For Immediate Implementation: A Senior Application Scientist's Procedural Guide
Researchers, scientists, and drug development professionals working with novel chemical entities like 4-(Trifluoromethyl)chroman-4-amine are at the forefront of innovation. This guide provides essential, immediate safety and logistical information, focusing on the critical aspect of Personal Protective Equipment (PPE) and proper disposal protocols. Our goal is to empower you with the knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research.
Core Principles of Chemical Safety: A Proactive Stance
Before any laboratory work commences, a thorough risk assessment is paramount.[2] This involves understanding the potential hazards of the chemical, the quantities being used, and the specific procedures being performed. For 4-(Trifluoromethyl)chroman-4-amine, the primary concerns are potential skin and eye irritation, respiratory tract irritation, and harm if swallowed or absorbed through the skin, based on data from structurally similar compounds.[3][4][5]
Essential Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling 4-(Trifluoromethyl)chroman-4-amine in various laboratory settings. The selection of appropriate PPE is the first line of defense against chemical exposure.
| Scenario | Required Personal Protective Equipment | Rationale |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | To prevent incidental skin and eye contact with small quantities of the compound.[6] |
| Standard Laboratory Operations (e.g., synthesis, purification) | - Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical splash goggles- Face shield (if splash hazard exists)- Chemical-resistant laboratory coat or apron- Closed-toe shoes | To provide comprehensive protection against splashes and direct contact during routine procedures.[7] |
| High-Risk Operations (e.g., handling large quantities, potential for aerosol generation) | - Double gloving with chemically resistant gloves- Chemical splash goggles and a face shield- Chemical-resistant suit or coveralls- Approved respirator with appropriate cartridges for organic vapors- Chemical-resistant boots | To offer the highest level of protection in situations with increased risk of significant exposure.[8][9] |
Procedural Guidance: Donning and Doffing of PPE
Correctly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Coveralls: Put on the laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Position eye and face protection securely.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat/Coveralls: Unbutton and roll the coat outwards, turning it inside out as it is removed.
-
Respirator (if used): Remove last to protect your airway during the doffing process.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]
Visualizing Your PPE Decision-Making Process
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when handling 4-(Trifluoromethyl)chroman-4-amine.
Caption: PPE selection workflow for handling 4-(Trifluoromethyl)chroman-4-amine.
Operational Plans: Spill Management and Disposal
Spill Response:
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Clean: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan:
As a halogenated organic compound, 4-(Trifluoromethyl)chroman-4-amine and any materials contaminated with it require specific disposal procedures.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.), must be collected in a designated, labeled "Halogenated Organic Waste" container.[6][10][11]
-
Container Management: Waste containers must be kept closed when not in use, properly labeled with the full chemical name, and stored in a secondary containment vessel in a well-ventilated area.[10]
-
Professional Disposal: Halogenated organic waste should be disposed of through your institution's environmental health and safety office for incineration by a licensed hazardous waste disposal company.[12] Do not pour this chemical down the drain. [6]
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
